Mmp-11-IN-1
Description
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Properties
Molecular Formula |
C53H61N4O15P |
|---|---|
Molecular Weight |
1025.0 g/mol |
IUPAC Name |
[(2S,3R,4S,5R,6S)-4,5,6-triacetyloxy-2-[[[(2R)-2-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamoyl]-5-phenylpentyl]-[(1R)-2-phenyl-1-(phenylmethoxycarbonylamino)ethyl]phosphoryl]oxymethyl]oxan-3-yl] acetate |
InChI |
InChI=1S/C53H61N4O15P/c1-33(58)68-47-45(72-52(71-36(4)61)49(70-35(3)60)48(47)69-34(2)59)31-67-73(65,46(27-38-19-10-6-11-20-38)57-53(64)66-30-39-21-12-7-13-22-39)32-40(24-16-23-37-17-8-5-9-18-37)51(63)56-44(50(54)62)28-41-29-55-43-26-15-14-25-42(41)43/h5-15,17-22,25-26,29,40,44-49,52,55H,16,23-24,27-28,30-32H2,1-4H3,(H2,54,62)(H,56,63)(H,57,64)/t40-,44-,45-,46+,47+,48-,49+,52+,73?/m0/s1 |
InChI Key |
XBMOTGVEXFYVDI-QFRAFHIPSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@@H](O[C@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC(=O)C)COP(=O)(C[C@H](CCCC2=CC=CC=C2)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N)[C@H](CC5=CC=CC=C5)NC(=O)OCC6=CC=CC=C6 |
Canonical SMILES |
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC(=O)C)COP(=O)(CC(CCCC2=CC=CC=C2)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)N)C(CC5=CC=CC=C5)NC(=O)OCC6=CC=CC=C6 |
Origin of Product |
United States |
Foundational & Exploratory
Mmp-11-IN-1 mechanism of action
An In-depth Technical Guide on the Mechanism of Action of MMP-11 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Matrix Metalloproteinase-11 (MMP-11), also known as stromelysin-3, is a unique member of the matrix metalloproteinase family implicated in various pathological processes, including tumor progression, invasion, and metastasis. Unlike other MMPs, MMP-11 does not degrade major components of the extracellular matrix (ECM) but rather modulates the tumor microenvironment through the cleavage of specific substrates, thereby influencing key signaling pathways. This technical guide provides a comprehensive overview of the mechanism of action of MMP-11 and its inhibition, with a focus on the phosphinate class of inhibitors, to which MMP-11-IN-1 belongs. This compound is a glycosyl ester prodrug of RXP03, designed to improve blood-brain barrier permeability. This document details the signaling pathways affected by MMP-11, presents quantitative data for relevant inhibitors, and provides detailed experimental protocols for studying MMP-11 inhibition.
Core Mechanism of Action of MMP-11
MMP-11 plays a critical role in cancer development by promoting cell survival, proliferation, and invasion.[1] Its mechanism is multifaceted and involves the regulation of key signaling cascades through the specific proteolysis of substrates within the tumor microenvironment.
Two of the most well-characterized signaling pathways influenced by MMP-11 are:
-
IGF-1/AKT/FoxO1 Signaling Pathway: MMP-11 enhances the bioavailability of Insulin-like Growth Factor-1 (IGF-1) by cleaving IGF-binding proteins (IGFBPs), which normally sequester IGF-1. The increased free IGF-1 then binds to its receptor (IGF-1R), activating the PI3K/AKT signaling cascade. This leads to the phosphorylation and subsequent inactivation of the Forkhead box protein O1 (FoxO1), a transcription factor that promotes the expression of genes involved in apoptosis and cell cycle arrest. The net effect is increased cell proliferation and survival.[2]
-
TGF-β Signaling Pathway: MMP-11 has been shown to modulate the Transforming Growth Factor-beta (TGF-β) signaling pathway. It can influence the expression levels of Smad2 and Smad3 and inhibit the degradation of Smad2 through the ubiquitin-proteasome pathway. This stabilization of Smad2, a key mediator of TGF-β signaling, can promote the epithelial-to-mesenchymal transition (EMT), cell migration, and invasion in cancer cells.
Quantitative Data for MMP-11 Inhibitors
The development of specific MMP-11 inhibitors is a key area of research for therapeutic intervention. The phosphinate-based inhibitors are a prominent class, with RXP03 being a notable example. The inhibitory activities of these compounds are typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki).
| Inhibitor | Class | Target(s) | Ki (nM) for MMP-11 | Other MMPs Inhibited (Ki, nM) |
| RXP03 | Phosphinic Peptide | MMPs | 5 | MMP-2 (20), MMP-8 (2.5), MMP-9 (10), MMP-14 (105) |
Note: Data for this compound is not publicly available; however, as a prodrug of RXP03, its active form is expected to exhibit similar inhibitory properties.
Signaling Pathway Diagrams
IGF-1/AKT/FoxO1 Signaling Pathway Modulation by MMP-11
Caption: MMP-11 enhances IGF-1 signaling by cleaving IGFBPs.
Experimental Workflow for MMP-11 Inhibition Assays
Caption: Workflow for evaluating MMP-11 inhibitors.
Experimental Protocols
MMP-11 Fluorogenic Enzyme Inhibition Assay
This protocol is adapted from commercially available MMP fluorogenic assay kits and general enzyme inhibition assay procedures.[3][4]
Materials:
-
Recombinant human MMP-11
-
MMP-11 fluorogenic substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer (e.g., 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5)
-
MMP-11 inhibitor (e.g., RXP03)
-
96-well black microplate
-
Fluorescence microplate reader with excitation/emission wavelengths suitable for the substrate (e.g., Ex/Em = 328/393 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the MMP-11 inhibitor in DMSO.
-
Create a series of dilutions of the inhibitor in Assay Buffer. The final DMSO concentration in the assay should be ≤1%.
-
Dilute the recombinant MMP-11 to the desired concentration in ice-cold Assay Buffer.
-
Prepare the MMP-11 substrate solution in Assay Buffer.
-
-
Assay Protocol:
-
To each well of the 96-well plate, add 50 µL of the diluted inhibitor solution. For the control (uninhibited) wells, add 50 µL of Assay Buffer.
-
Add 25 µL of the diluted MMP-11 enzyme solution to each well.
-
Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 25 µL of the MMP-11 substrate solution to each well.
-
Immediately begin measuring the fluorescence intensity kinetically at 37°C for 30-60 minutes, with readings every 1-2 minutes.
-
-
Data Analysis:
-
Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each inhibitor concentration.
-
Calculate the percentage of inhibition for each concentration relative to the uninhibited control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
The Ki can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and Km are known.
-
Transwell Cell Migration and Invasion Assay
This protocol describes how to assess the effect of an MMP-11 inhibitor on cancer cell migration and invasion.[5]
Materials:
-
Cancer cell line with known MMP-11 expression
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel (for invasion assay)
-
Cell culture medium (with and without serum)
-
MMP-11 inhibitor
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% crystal violet)
Procedure:
-
Preparation:
-
For the invasion assay, coat the top of the transwell membrane with a thin layer of Matrigel and allow it to solidify. For the migration assay, the membrane is left uncoated.
-
Culture the cancer cells to ~80% confluency.
-
Starve the cells in serum-free medium for 12-24 hours.
-
-
Assay Setup:
-
Harvest the cells and resuspend them in serum-free medium containing the desired concentrations of the MMP-11 inhibitor or vehicle control.
-
Add 500 µL of medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.
-
Add 200 µL of the cell suspension (e.g., 1 x 10^5 cells) to the upper chamber of the transwell insert.
-
-
Incubation and Analysis:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
After incubation, remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix the cells that have migrated/invaded to the lower surface of the membrane with the fixation solution for 15 minutes.
-
Stain the fixed cells with crystal violet solution for 20 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
Visualize and count the stained cells in several random fields under a microscope.
-
Alternatively, the dye can be eluted with a solvent (e.g., 10% acetic acid), and the absorbance can be measured to quantify the number of migrated/invaded cells.
-
Colony Formation Assay
This assay evaluates the effect of an MMP-11 inhibitor on the long-term proliferative capacity of cancer cells.
Materials:
-
Cancer cell line
-
6-well plates
-
Complete cell culture medium
-
MMP-11 inhibitor
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., 0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding:
-
Harvest a single-cell suspension of the cancer cells.
-
Seed a low number of cells (e.g., 500-1000 cells) per well in 6-well plates.
-
-
Treatment:
-
Allow the cells to adhere for 24 hours.
-
Replace the medium with fresh medium containing various concentrations of the MMP-11 inhibitor or vehicle control.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 7-14 days, or until visible colonies are formed. The medium can be replaced every 3-4 days with fresh medium containing the inhibitor.
-
-
Staining and Quantification:
-
After the incubation period, remove the medium and gently wash the wells with PBS.
-
Fix the colonies with the fixation solution for 20 minutes at room temperature.
-
Remove the fixation solution and stain the colonies with crystal violet solution for 30-40 minutes.
-
Wash the plates with water to remove excess stain and allow them to air dry.
-
Scan or photograph the plates.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
The plating efficiency and surviving fraction can be calculated to determine the effect of the inhibitor on clonogenic survival.
-
Conclusion
MMP-11 is a significant contributor to cancer progression through its influence on critical signaling pathways that control cell survival, proliferation, and invasion. The development of potent and specific inhibitors, such as the phosphinate-based compounds, offers a promising therapeutic strategy. This compound, as a prodrug of the potent inhibitor RXP03, represents a step towards improving the druggability of this class of compounds. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of MMP-11 inhibitors and the further elucidation of MMP-11's role in pathophysiology.
References
The Biological Rationale for MMP-11 Inhibition in Oncology: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Matrix Metalloproteinase-11 (MMP-11), also known as stromelysin-3, is a unique member of the MMP family, implicated in the intricate processes of tumor progression. Unlike other MMPs, its role is multifaceted, exhibiting both pro- and anti-tumorigenic functions depending on the cancer type and stage. This technical guide synthesizes the current understanding of MMP-11's biological role in cancer, providing a rationale for its therapeutic targeting. While specific data for a compound designated "Mmp-11-IN-1" is not publicly available, this document will focus on the broader strategy of MMP-11 inhibition, referencing known inhibitors and the expected biological consequences of their action. We will delve into the signaling pathways modulated by MMP-11, present available quantitative data for known inhibitors, and outline key experimental methodologies for investigating MMP-11's function.
Introduction: The Enigmatic Role of MMP-11 in Cancer
Matrix Metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the degradation and remodeling of the extracellular matrix (ECM).[1] Their dysregulation is a hallmark of cancer, facilitating invasion and metastasis. MMP-11, however, presents a more complex picture. It is highly expressed in the stromal compartment of various tumors and possesses unique characteristics that distinguish it from other MMPs.[2] Notably, it is secreted in an active form and displays limited proteolytic activity against major ECM components.[2][3]
MMP-11 has been shown to exert a dual effect on tumors.[4] On one hand, it can promote cancer development by inhibiting apoptosis and enhancing the migration and invasion of cancer cells. Conversely, in some animal models, it has been suggested to play a role in suppressing metastasis. This paradoxical role underscores the need for a deeper understanding of its context-dependent functions to effectively leverage MMP-11 as a therapeutic target.
Molecular Mechanisms of MMP-11 in Cancer Progression
MMP-11's influence on the tumor microenvironment is not primarily through broad ECM degradation but rather through the modulation of specific signaling pathways that govern cell survival, proliferation, and metabolism.
The IGF1/AKT/FoxO1 Signaling Axis
Preclinical studies have demonstrated that MMP-11 can promote early-stage tumor growth by activating the Insulin-like Growth Factor-1 (IGF1)/protein kinase B (AKT)/Forkhead box protein O1 (FoxO1) signaling pathway. This activation leads to increased cell proliferation and a reduction in apoptosis. The proposed mechanism involves the downregulation of IGF Binding Protein 1 (IGFBP1), which in turn increases the bioavailability of IGF1 to activate the pathway.
Metabolic Reprogramming
A key function of MMP-11 in cancer is its ability to induce metabolic reprogramming. By promoting a metabolic switch, it helps cancer cells adapt to the demanding energy requirements of rapid growth. This includes an increase in lipid uptake and utilization, contributing to the Warburg effect.
Inhibition of Apoptosis
A distinguishing feature of MMP-11 is its anti-apoptotic function. This pro-survival signal is critical in the early stages of tumorigenesis, allowing cancer cells to evade programmed cell death and establish a viable tumor mass.
Targeting MMP-11: A Therapeutic Strategy
The pro-tumorigenic functions of MMP-11, particularly its roles in promoting cell survival and metabolic adaptation, make it a compelling target for cancer therapy. Inhibition of MMP-11 is expected to reverse these effects, leading to decreased tumor growth and potentially increased sensitivity to other anti-cancer agents.
Known Inhibitors of MMP-11
While specific information on "this compound" is unavailable, several compounds are known to inhibit MMP-11, either as part of a broad-spectrum activity or with some degree of selectivity. The primary mechanism of action for many of these inhibitors is the chelation of the zinc ion within the enzyme's active site.
| Inhibitor | Target(s) | Reported Potency | Mechanism of Action |
| Marimastat | Broad-spectrum MMP inhibitor, including MMP-11 | - | Zinc Chelator |
| Tanomastat | Multiple MMPs, including MMP-11 | - | Zinc Chelator |
| ONO-4817 | Reported as a selective MMP-11 inhibitor | - | Zinc Chelator |
| RXP03 | Selective for MMP-11, MMP-8, and MMP-13 | Ki = 5 nM for MMP-11 | Phosphinic peptide, transition-state analogue |
Table 1: Summary of known MMP-11 inhibitors. The lack of extensive public data on selective MMP-11 inhibitors highlights an area for further research and development.
Signaling Pathways and Experimental Workflows
Visualizing the molecular interactions and experimental approaches is crucial for understanding the role of MMP-11 and the potential impact of its inhibition.
References
- 1. scbt.com [scbt.com]
- 2. researchgate.net [researchgate.net]
- 3. Matrix metalloproteinase 11 (MMP-11; stromelysin-3) and synthetic inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insights into the distinct roles of MMP-11 in tumor biology and future therapeutics (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of MMP-11 Inhibition on the Tumor Microenvironment: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix metalloproteinase-11 (MMP-11), also known as stromelysin-3, is a unique member of the MMP family, primarily expressed by stromal cells within the tumor microenvironment (TME), such as cancer-associated fibroblasts (CAFs) and adipocytes.[1] Unlike other MMPs, MMP-11 does not significantly degrade major extracellular matrix (ECM) components but plays a crucial role in tissue remodeling and cancer progression through mechanisms that are not fully understood.[2][3] Elevated MMP-11 expression is often correlated with a poor prognosis in various cancers, including breast, lung, and colorectal cancer.[4][5] This technical guide explores the effects of inhibiting MMP-11 on the TME, with a focus on the selective inhibitor MMP-11-IN-1 and its parent compound, RXP03.
This compound: A Selective Inhibitor Targeting MMP-11
This compound is a glycosyl ester of RXP03, developed as a phosphinate prodrug to enhance its pharmacokinetic properties, including blood-brain barrier permeability. RXP03 is a synthetic phosphinic peptide that acts as a transition-state analogue, exhibiting potent and selective inhibition of MMP-11. The inhibitory activity of MMP-11 inhibitors provides a valuable tool to investigate the multifaceted role of MMP-11 in the TME and to assess its potential as a therapeutic target.
Effects of MMP-11 Inhibition on the Tumor Microenvironment
Inhibition of MMP-11 has been shown to exert significant anti-tumor effects by modulating various components of the TME. These effects include the suppression of tumor cell proliferation, migration, and invasion, as well as the induction of apoptosis.
Quantitative Data on the Effects of MMP-11 Inhibition
The following tables summarize the quantitative data from studies investigating the effects of MMP-11 inhibition on cancer cells.
Table 1: In Vitro Effects of the MMP-11 Inhibitor RXP03 on Colorectal Cancer (CRC) Cells
| Cell Line | Treatment | Proliferation Inhibition | Invasion Inhibition | Apoptosis Induction |
| HCT116 | RXP03 | Significant reduction | Significant reduction | Markedly increased |
| SW480 | RXP03 | Significant reduction | Significant reduction | Markedly increased |
Table 2: In Vitro Effects of Anti-MMP-11 Antibody on Lung Adenocarcinoma (LUAD) Cells
| Cell Line | Antibody Concentration | Time | Migration Inhibition |
| A549 | 1 mg/mL | - | Effective inhibition |
| PC9 | 1 mg/mL | - | Effective inhibition |
Table 3: In Vivo Effects of MMP-11 Inhibition
| Cancer Type | Model | Inhibitor | Dosage | Tumor Growth Suppression |
| Colorectal Cancer | Nude mouse xenograft | RXP03 | Not specified | Markedly suppressed |
| Lung Adenocarcinoma | Xenograft | Anti-MMP-11 Antibody | 1 µg/g body weight | Significantly suppressed |
Key Signaling Pathways Modulated by MMP-11
MMP-11 influences several critical signaling pathways that drive tumor progression. Understanding these pathways is essential for elucidating the mechanism of action of MMP-11 inhibitors.
IGF1/AKT/FoxO1 Signaling Pathway
In breast cancer models, MMP-11 has been shown to activate the IGF1/AKT signaling pathway by decreasing the levels of Insulin-like Growth Factor-Binding Protein 1 (IGFBP1). This activation promotes tumor cell survival and proliferation.
Caption: IGF1/AKT/FoxO1 signaling pathway modulated by MMP-11.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are protocols for key experiments used to evaluate the effects of MMP-11 inhibition.
Cell Proliferation Assay (MTT Assay)
Objective: To assess the effect of an MMP-11 inhibitor on the proliferation of cancer cells.
-
Cell Seeding: Seed cancer cells (e.g., HCT116, SW480) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the MMP-11 inhibitor (e.g., RXP03) or a vehicle control.
-
Incubation: Incubate the plate for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control group.
Transwell Invasion Assay
Objective: To evaluate the effect of an MMP-11 inhibitor on the invasive capacity of cancer cells.
-
Chamber Preparation: Coat the upper surface of a Transwell insert (8 µm pore size) with Matrigel and allow it to solidify.
-
Cell Seeding: Resuspend cancer cells in serum-free medium and seed them into the upper chamber. Add the MMP-11 inhibitor to the upper chamber.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate the plate for 24-48 hours.
-
Cell Removal: Remove non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Cell Counting: Count the number of stained cells in several random fields under a microscope.
-
Data Analysis: Compare the number of invading cells in the treated groups to the control group.
Caption: Workflow for a Transwell invasion assay.
In Vivo Xenograft Tumor Model
Objective: To assess the anti-tumor efficacy of an MMP-11 inhibitor in a living organism.
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., HCT116) into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Allow tumors to grow to a palpable size.
-
Treatment Administration: Administer the MMP-11 inhibitor (e.g., RXP03 or anti-MMP-11 antibody) or a vehicle control to the mice via a suitable route (e.g., intraperitoneal injection).
-
Tumor Measurement: Measure tumor volume periodically using calipers.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth curves and final tumor weights between the treated and control groups.
Conclusion
The inhibition of MMP-11 represents a promising therapeutic strategy for a variety of cancers. The selective inhibitor this compound and its parent compound RXP03, as well as anti-MMP-11 antibodies, have demonstrated significant anti-tumor effects in both in vitro and in vivo models. These inhibitors modulate the tumor microenvironment by suppressing key processes such as cell proliferation, migration, and invasion, and by interfering with critical signaling pathways. Further research and development of selective MMP-11 inhibitors are warranted to translate these preclinical findings into effective cancer therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. Matrix metalloproteinase 11 (MMP-11; stromelysin-3) and synthetic inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Insights into the distinct roles of MMP-11 in tumor biology and future therapeutics (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Matrix Metalloproteinase 11 Is a Potential Therapeutic Target in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of MMP-11 Inhibition: A Technical Overview for Drug Development Professionals
Introduction
Matrix Metalloproteinase-11 (MMP-11), also known as stromelysin-3, is a unique member of the MMP family. Unlike other MMPs, it is secreted in an active form and displays limited proteolytic activity against major extracellular matrix components.[1] Elevated expression of MMP-11 is strongly correlated with poorer prognoses in various cancers, including breast, lung, and gastric cancer, making it a compelling target for therapeutic intervention.[2][3] Preclinical studies have illuminated the multifaceted role of MMP-11 in tumorigenesis, highlighting its involvement in promoting tumor growth, inhibiting apoptosis, and modulating the tumor microenvironment.[4][5] This document provides an in-depth technical guide on the preclinical findings related to the inhibition of MMP-11, summarizing key data, experimental methodologies, and associated signaling pathways to inform future drug development efforts.
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative findings from preclinical studies investigating the role of MMP-11 and the effects of its inhibition.
Table 1: In Vivo Tumor Growth Inhibition
| Therapeutic Agent | Cancer Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| Anti-MMP-11 Antibody | Lung Adenocarcinoma (A549 Xenograft) | Mice | Not Specified | Strong prevention of tumor growth | |
| MMP-11 Knockdown (shRNA) | Gastric Cancer Cells | Mice | Not Specified | Suppression of tumor growth | |
| MMP-11 Knockdown | Breast Cancer | Mice | Not Specified | Significant inhibition of tumor growth | |
| AZD3342 (MMP-9/12 Inhibitor) | Mammary Adenocarcinoma | Dark Agouti Rats | Not Specified | Suppressed tumor growth (p = 0.003 vs. vehicle) |
Table 2: Cellular Effects of MMP-11 Modulation
| Experimental Model | Key Finding | Effect of MMP-11 | Reference |
| MMTV-PyMT Mouse Model | Cell Proliferation | Increased Ki-67 positive cells | |
| Lung Adenocarcinoma Cells | Proliferation, Migration, Invasion | Promoted these cellular functions | |
| Breast Cancer Cell Lines | Proliferation | Promoted proliferation |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections describe the key experimental protocols employed in the cited studies.
1. In Vivo Tumorigenesis Models
-
Xenograft Models: Human cancer cell lines, such as A549 lung adenocarcinoma cells, are subcutaneously injected into immunocompromised mice. Tumor growth is monitored over time, typically daily, using digital calipers. At the end of the study, tumors are excised for further analysis.
-
Genetically Engineered Mouse Models (GEMMs): To study MMP-11 in a more physiologically relevant context, mouse models with genetic modifications are utilized. For instance, mice overexpressing MMP-11 (Gain of Function) or deficient in MMP-11 (Loss of Function) are crossed with a transgenic model of breast cancer (MMTV-PyMT). This allows for the investigation of MMP-11's role in spontaneous tumor development.
2. Cell-Based Assays
-
Cell Proliferation Assays: The effect of MMP-11 on cell proliferation is commonly assessed using MTT assays and colony formation assays.
-
Immunofluorescence: This technique is used to visualize the expression and localization of specific proteins within cells or tissues. For example, the proliferation marker Ki-67 can be detected in tumor tissue sections to quantify proliferating cells.
-
Western Blotting: This method is used to determine the protein expression levels of key signaling molecules, such as Smad2, Smad3, and phosphorylated AKT, to elucidate the mechanisms of MMP-11 action.
3. Immunohistochemistry
Immunohistochemistry is employed on serial sections of human tumor biopsies to examine the in vivo expression and localization of MMP-11 and other proteins of interest, such as MMP-14. This provides valuable information about the spatial relationships between different molecules within the tumor microenvironment.
Signaling Pathways and Molecular Mechanisms
MMP-11 exerts its pro-tumorigenic effects through the modulation of several key signaling pathways.
1. IGF-1/AKT Signaling Pathway
MMP-11 has been shown to cleave Insulin-like Growth Factor Binding Protein-1 (IGFBP-1). This action releases free IGF-1, which can then bind to its receptor and activate the PI3K/AKT signaling cascade. This pathway is a critical regulator of cell proliferation and survival.
Caption: MMP-11 enhances IGF-1/AKT signaling by cleaving IGFBP-1.
2. TGF-β/Smad Signaling Pathway
In breast cancer, MMP-11 has been found to regulate the TGF-β signaling pathway by stabilizing the Smad2 protein. It inhibits the degradation of Smad2 through the ubiquitin-proteasome pathway, thereby promoting the development of breast cancer.
Caption: MMP-11 stabilizes Smad2 by inhibiting its degradation.
3. Experimental Workflow for In Vivo Antibody Treatment
The general workflow for assessing the efficacy of an anti-MMP-11 antibody in a preclinical xenograft model is outlined below.
Caption: Workflow for in vivo anti-MMP-11 antibody efficacy study.
The collective preclinical evidence strongly supports the role of MMP-11 as a key driver of tumorigenesis and a viable therapeutic target. Its unique mechanism of action and overexpression in various cancers present a clear rationale for the development of specific MMP-11 inhibitors. Future research should focus on the development of highly selective inhibitors to minimize off-target effects and further elucidate the downstream signaling consequences of MMP-11 inhibition in different cancer contexts. The experimental models and methodologies outlined in this guide provide a solid foundation for the continued preclinical evaluation of novel anti-MMP-11 therapies.
References
- 1. Matrix metalloproteinase 11 (MMP-11; stromelysin-3) and synthetic inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Matrix Metalloproteinase-11 Promotes Early Mouse Mammary Gland Tumor Growth through Metabolic Reprogramming and Increased IGF1/AKT/FoxO1 Signaling Pathway, Enhanced ER Stress and Alteration in Mitochondrial UPR [mdpi.com]
- 5. Matrix Metalloproteinase 11 Is a Potential Therapeutic Target in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Mmp-11-IN-1 and its Interaction with Stromelysin-3
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the novel Matrix Metalloproteinase-11 (MMP-11) inhibitor, Mmp-11-IN-1, and its interaction with its target enzyme, stromelysin-3 (MMP-11). This compound is a glycosylated prodrug of the potent phosphinic peptide inhibitor, RXP03. This modification is designed to enhance its pharmacological properties, including improved penetration of the blood-brain barrier. This document details the mechanism of action, summarizes key quantitative data, provides methodologies for relevant experiments, and visualizes the associated signaling pathways. The information presented herein is intended to support further research and development of selective MMP-11 inhibitors for therapeutic applications, particularly in oncology.
Introduction to Stromelysin-3 (MMP-11)
Matrix Metalloproteinase-11, also known as stromelysin-3, is a unique member of the zinc-dependent endopeptidase family of MMPs.[1][2] Unlike most MMPs, which are secreted as inactive zymogens, MMP-11 is activated intracellularly by furin-like proteases and secreted in its active form.[3] While it displays limited proteolytic activity against major extracellular matrix (ECM) components, MMP-11 plays a crucial role in tissue remodeling, particularly in pathological conditions such as cancer.[2][3] Its expression is often upregulated in the stromal cells surrounding tumors and is associated with poor prognosis in various cancers, including breast, colon, and pancreatic cancer. MMP-11 is known to promote tumor progression by inhibiting apoptosis and enhancing cell migration and invasion.
This compound: A Prodrug Approach for Selective MMP-11 Inhibition
This compound is a novel phosphinate prodrug designed for the targeted inhibition of MMP-11. It is a glycosyl ester of RXP03, a potent and selective phosphinic peptide inhibitor of MMP-11. The rationale behind this prodrug strategy is to mask the phosphinic acid group of RXP03, thereby increasing its lipophilicity and potential to cross biological membranes, such as the blood-brain barrier. Following administration, this compound is designed to be hydrolyzed by intracellular esterases, releasing the active inhibitor RXP03 at the target site.
Mechanism of Action
The active form of the inhibitor, RXP03, functions as a transition-state analog that binds tightly to the active site of MMP-11. The phosphinate group chelates the catalytic zinc ion essential for the enzyme's proteolytic activity, thereby blocking its function.
Quantitative Data
The following table summarizes the available quantitative data for the active inhibitor, RXP03.
| Inhibitor | Target | Inhibition Constant (Ki) | Reference |
| RXP03 | MMP-11 | 5 nM |
Experimental Protocols
Synthesis of RXP03 (Active Inhibitor)
The synthesis of the phosphinic pseudotripeptide RXP03 has been described previously. A general outline of the synthetic protocol is as follows:
-
Synthesis of Ethyl 2-methylene-5-phenylpentanoate: This intermediate is synthesized via an alkylation of triethyl phosphonoacetate with 1-bromo-3-phenylpropane, followed by a Horner-Wadsworth-Emmons (HWE) condensation with formaldehyde.
-
Michael Addition: A Michael-type addition of the acrylate intermediate to (R)-Z-PhePO2H2 is carried out, activated by hexamethyldisilazane (HMDS), to yield the phosphinic dipeptide.
-
Saponification: The ethyl ester of the dipeptide is saponified to produce the corresponding carboxylic acid.
-
Peptide Coupling: The resulting acid is then coupled with (S)-TrpNH2 to provide the phosphinic pseudotripeptide, RXP03, as a mixture of diastereomers.
-
Purification: The desired diastereomer is isolated and purified using techniques such as crystallization and high-performance liquid chromatography (HPLC).
Synthesis of this compound (Glycosyl Prodrug)
This compound is synthesized by the esterification of RXP03 with a protected glucose derivative, 1,2,3,4-tetra-O-acetyl-β-d-glucopyranose (TGA). The general approach involves:
-
Activation of RXP03: The phosphinic acid of RXP03 is converted to a more reactive intermediate, such as a phosphinic chloride.
-
Esterification: The activated RXP03 is then reacted with TGA in the presence of a suitable base to form the glycosyl ester bond.
-
Purification: The final product, this compound, is purified using standard chromatographic techniques.
MMP-11 Inhibition Assay (Fluorogenic Substrate Method)
The inhibitory activity of this compound (after conversion to RXP03) or RXP03 directly against MMP-11 can be determined using a fluorogenic substrate assay. Commercially available kits provide the necessary reagents for this assay.
Materials:
-
Recombinant human MMP-11 (active form)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
Inhibitor (RXP03) at various concentrations
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the inhibitor (RXP03) in assay buffer. Prepare a solution of the fluorogenic substrate in assay buffer. Prepare a solution of active MMP-11 in assay buffer.
-
Reaction Setup: To each well of the 96-well plate, add the following in order:
-
Assay Buffer
-
Inhibitor solution (or vehicle control)
-
MMP-11 enzyme solution.
-
-
Incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the fluorogenic substrate solution to each well to start the reaction.
-
Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using a fluorescence plate reader (e.g., excitation at 328 nm and emission at 393 nm). The rate of substrate cleavage is proportional to the enzyme activity.
-
Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The Ki value can be subsequently calculated using the Cheng-Prusoff equation.
Signaling Pathways and Visualizations
MMP-11 is implicated in the regulation of several key signaling pathways that are often dysregulated in cancer. The inhibition of MMP-11 by this compound (via RXP03) is expected to modulate these pathways.
Caption: this compound's mechanism of action and impact on the IGF-1/AKT signaling pathway.
The diagram above illustrates how this compound, upon conversion to RXP03, inhibits MMP-11. This inhibition prevents the cleavage of Insulin-like Growth Factor Binding Protein-1 (IGFBP-1), leading to sequestration of IGF-1 and subsequent downregulation of the pro-survival PI3K/AKT and pro-proliferative ERK/MAPK signaling pathways.
Caption: General experimental workflow for the synthesis and evaluation of this compound.
This workflow outlines the key stages in the development and characterization of this compound, from its chemical synthesis to the in vitro assessment of its inhibitory potency against stromelysin-3.
Conclusion
This compound represents a promising prodrug strategy for the selective inhibition of stromelysin-3. Its design, based on the potent inhibitor RXP03, offers the potential for improved pharmacokinetic properties, which could be advantageous for therapeutic applications. The experimental protocols and signaling pathway information provided in this guide serve as a valuable resource for researchers in the field of drug discovery and cancer biology, facilitating further investigation into the therapeutic potential of targeting MMP-11. Future studies should focus on the in vivo efficacy and safety profile of this compound to fully elucidate its clinical promise.
References
- 1. Novel glycosyl prodrug of RXP03 as MMP-11 prodrug: design, synthesis and virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel glycosyl prodrug of RXP03 as MMP-11 prodrug: design, synthesis and virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
Understanding the Pharmacokinetics of Mmp-11-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mmp-11-IN-1 is a novel phosphinate prodrug designed as a highly selective inhibitor of Matrix Metalloproteinase-11 (MMP-11), an enzyme implicated in various pathological processes, including tumor progression. This technical guide provides a comprehensive overview of the current understanding of this compound, with a focus on its design rationale, synthesis, and the anticipated, yet currently unpublished, pharmacokinetic properties. Due to the novelty of this compound, extensive in vivo and in vitro pharmacokinetic data is not yet publicly available. This document, therefore, serves as a foundational resource, summarizing the existing knowledge and outlining the necessary future directions for its pharmacokinetic profiling.
Introduction: The Rationale for this compound Development
Matrix Metalloproteinase-11 (MMP-11), also known as stromelysin-3, is a zinc-dependent endopeptidase that plays a crucial role in tissue remodeling.[1] Overexpression of MMP-11 has been associated with the progression of various cancers, making it a compelling target for therapeutic intervention.[2][3][4][5] The parent compound, RXP03, is a potent and selective inhibitor of MMPs. However, like many phosphinic acid-based inhibitors, RXP03 exhibits moderate absorption and low bioavailability, which has hindered its clinical development.
To address these limitations, this compound was developed as a glycosyl ester prodrug of RXP03. The primary objective of this prodrug strategy is to mask the polar phosphinic acid group, thereby increasing the molecule's lipophilicity and enhancing its ability to cross biological membranes, including the blood-brain barrier (BBB). The glycosyl moiety is designed to be cleaved by endogenous enzymes, releasing the active drug RXP03 at the target site.
Prodrug activation and mechanism of this compound.
Quantitative Pharmacokinetic Data
As of the date of this publication, specific quantitative data on the absorption, distribution, metabolism, and excretion (ADME) of this compound have not been published. A 2023 study by Abdou et al. indicated that stability and permeability studies are forthcoming. The following table outlines the key pharmacokinetic parameters that are critical for the preclinical and clinical development of this compound and will be populated as data becomes available.
| Parameter | Description | This compound | RXP03 (from this compound) |
| Absorption | |||
| Bioavailability (%) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | Data not available | Data not available |
| Cmax (ng/mL) | Maximum (or peak) serum concentration that a drug achieves. | Data not available | Data not available |
| Tmax (h) | The time at which the Cmax is observed. | Data not available | Data not available |
| AUC (ng·h/mL) | The area under the plasma concentration-time curve. | Data not available | Data not available |
| Distribution | |||
| Vd (L/kg) | The apparent volume of distribution. | Data not available | Data not available |
| Protein Binding (%) | The extent to which a drug attaches to proteins in the blood. | Data not available | Data not available |
| BBB Permeability | The ability of the drug to cross the blood-brain barrier. | Anticipated to be high | Low |
| Metabolism | |||
| Half-life (t½) (h) | The time required for the concentration of the drug to reach half of its original value. | Data not available | Data not available |
| CL (L/h/kg) | Clearance of a drug is the rate of drug elimination divided by the plasma concentration. | Data not available | Data not available |
| Major Metabolites | The primary products of metabolic breakdown. | RXP03 | Data not available |
| Excretion | |||
| Route of Elimination | The primary route by which the drug is removed from the body. | Data not available | Data not available |
Experimental Protocols
The following section details the synthetic protocol for this compound as described by Abdou et al. in 2023.
Synthesis of this compound (Glycosyl Ester of RXP03)
The synthesis of this compound is a multi-step process that begins with the synthesis of the parent compound, RXP03, followed by its esterification with a protected glucose molecule.
Materials:
-
Triethyl phosphonoacetate
-
1-bromo-3-phenylpropane
-
Formaldehyde
-
(R)-Z-PhePO2H2
-
Hexamethyldisilazane (HMDS)
-
1,2,3,4-tetra-O-acetyl-β-d-glucopyranose
-
Triethylamine
Protocol:
-
Synthesis of Ethyl 2-methylene-5-phenylpentanoate: This intermediate is synthesized via an alkylation of triethyl phosphonoacetate with 1-bromo-3-phenylpropane, followed by a Horner-Wadsworth-Emmons (HWE) condensation with formaldehyde.
-
Synthesis of the Phosphinic Dipeptide: A Michael-type addition of the acrylate from step 1 to (R)-Z-PhePO2H2 is carried out after activation with HMDS.
-
Saponification: The ethyl ester of the resulting phosphinic dipeptide is saponified to yield the parent phosphinic acid, RXP03.
-
Esterification to form this compound: RXP03 is reacted with 1,2,3,4-tetra-O-acetyl-β-d-glucopyranose in the presence of a catalytic amount of triethylamine to yield the final product, the glycosyl ester prodrug this compound.
References
- 1. Functional relationship between matrix metalloproteinase-11 and matrix metalloproteinase-14 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Matrix Metalloproteinase 11 Is a Potential Therapeutic Target in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MMP11 matrix metallopeptidase 11 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
Initial In Vitro Evaluation of Mmp-11-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the initial in vitro evaluation of Mmp-11-IN-1, a novel phosphinate prodrug designed as a selective inhibitor of Matrix Metalloproteinase-11 (MMP-11). This compound is a glycosyl ester of RXP03, a potent phosphinic peptide inhibitor of several MMPs[1][2][3]. This modification is intended to enhance the compound's bioavailability and ability to cross the blood-brain barrier[1][2]. This document summarizes the available quantitative data on the parent compound, RXP03, outlines detailed experimental protocols for in vitro characterization, and visualizes the key signaling pathways associated with MMP-11 and a general workflow for inhibitor evaluation.
Introduction to MMP-11 and this compound
Matrix Metalloproteinase-11 (MMP-11), also known as stromelysin-3, is a zinc-dependent endopeptidase that plays a significant role in tissue remodeling, both in physiological and pathological processes. Unlike many other MMPs, MMP-11 is secreted in an active form and exhibits a more specialized substrate profile. Elevated expression of MMP-11 has been correlated with a poor prognosis in various cancers, including those of the breast, colon, and stomach, where it is thought to promote tumor progression and metastasis. Its involvement in key signaling pathways such as the IGF-1/AKT, JAK/STAT, and TGF-β pathways underscores its potential as a therapeutic target.
This compound is a prodrug of RXP03, a phosphinic peptide that has demonstrated potent inhibition of MMP-11 and other metalloproteinases. The design of this compound as a glycosyl ester aims to improve the pharmacokinetic properties of the parent compound, RXP03. This guide focuses on the foundational in vitro assays required to characterize the activity and selectivity of such an inhibitor.
Quantitative Data: Inhibitory Activity of the Parent Compound (RXP03)
The following table summarizes the inhibitory constants (Ki) for the active form of this compound, RXP03, against a panel of Matrix Metalloproteinases. This data is crucial for understanding the potency and selectivity profile of the inhibitor.
| Target Enzyme | Ki (nM) |
| MMP-11 | 5 |
| MMP-2 | 20 |
| MMP-8 | 2.5 |
| MMP-9 | 10 |
| MMP-14 | 105 |
| Data sourced from MedchemExpress, referencing the parent compound RXP03. |
Experimental Protocols
In Vitro MMP-11 Enzymatic Assay (Fluorogenic Substrate)
This protocol describes a method for determining the inhibitory activity of a test compound against MMP-11 using a fluorogenic substrate.
Materials:
-
Recombinant human MMP-11 (catalytic domain)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35
-
Test compound (this compound, pre-incubated to release RXP03 if necessary)
-
Known MMP inhibitor (e.g., NNGH) as a positive control
-
DMSO (for compound dilution)
-
96-well black microplates
-
Fluorometric microplate reader (Excitation/Emission wavelengths appropriate for the substrate)
Procedure:
-
Prepare a stock solution of the test compound in DMSO. Create a serial dilution of the compound in Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Add 25 µL of the diluted test compound or control to the wells of the 96-well plate.
-
Add 50 µL of diluted recombinant MMP-11 enzyme to each well.
-
Incubate the plate at 37°C for 30 minutes to allow for inhibitor binding.
-
Prepare the fluorogenic substrate solution in Assay Buffer.
-
Initiate the enzymatic reaction by adding 25 µL of the substrate solution to each well.
-
Immediately begin kinetic reading on the fluorometric microplate reader at 37°C for at least 30 minutes, taking readings every 1-2 minutes.
-
The rate of substrate cleavage is determined by the increase in fluorescence over time.
-
Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cell-Based Invasion Assay (Boyden Chamber)
This assay evaluates the effect of the inhibitor on the invasive potential of cancer cells that either secrete MMP-11 or are stimulated by it.
Materials:
-
Cancer cell line known to express or respond to MMP-11 (e.g., MDA-MB-231)
-
Boyden chamber inserts with an 8 µm pore size polycarbonate membrane
-
Matrigel (or other basement membrane extract)
-
Cell culture medium (with and without serum)
-
Test compound (this compound)
-
Calcein-AM or other fluorescent dye for cell labeling
-
Fluorescence microscope or plate reader
Procedure:
-
Coat the top of the Boyden chamber inserts with a thin layer of Matrigel and allow it to solidify.
-
Culture the cancer cells to sub-confluency.
-
Starve the cells in serum-free medium for 24 hours.
-
Harvest the cells and resuspend them in serum-free medium containing various concentrations of the test compound.
-
Add the cell suspension to the upper chamber of the inserts.
-
Add medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.
-
Incubate the chambers for 24-48 hours at 37°C in a CO₂ incubator.
-
After incubation, remove the non-invading cells from the top of the membrane with a cotton swab.
-
Fix and stain the invading cells on the bottom of the membrane.
-
Quantify the number of invaded cells by counting under a microscope or by measuring fluorescence after labeling with a dye like Calcein-AM.
-
Analyze the dose-dependent effect of the inhibitor on cell invasion.
Visualizations
Signaling Pathways Involving MMP-11
The following diagrams illustrate the key signaling pathways in which MMP-11 is implicated.
References
Methodological & Application
Application Notes and Protocols for MMP-11-IN-1 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction to MMP-11-IN-1
This compound is a novel phosphinate prodrug designed as a highly selective inhibitor of Matrix Metalloproteinase-11 (MMP-11), also known as stromelysin-3. Structurally, it is a glycosyl ester of the potent MMP inhibitor RXP03.[1][2][3][4] This prodrug modification is intended to improve the compound's bioavailability and cell permeability, allowing for effective delivery of the active inhibitor, RXP03, into the cellular microenvironment.[2]
MMP-11 is a zinc-dependent endopeptidase that plays a crucial role in tissue remodeling by degrading components of the extracellular matrix (ECM). Upregulation of MMP-11 is strongly associated with cancer progression, particularly in promoting tumor cell invasion, migration, and metastasis. It is implicated in various signaling pathways, including IGF-1/AKT/FoxO1, JAK/STAT, TGF-β, MAPK, Wnt, and PI3K-AKT, which are critical for cancer cell proliferation and survival. Therefore, selective inhibition of MMP-11 presents a promising therapeutic strategy for cancer treatment.
These application notes provide detailed protocols for the use of this compound in a range of cell culture experiments to investigate its effects on cancer cell biology.
Mechanism of Action
This compound is designed to be cell-permeable. Once inside the cell or in the extracellular space where esterases are present, the glycosyl ester bond is cleaved, releasing the active inhibitor, RXP03. RXP03 then potently and selectively inhibits the enzymatic activity of MMP-11 by chelating the zinc ion in its active site.
Quantitative Data
The inhibitory activity of the active compound, RXP03, has been determined against a panel of MMPs. This data is crucial for understanding its selectivity profile.
| Enzyme | Ki (nM) |
| MMP-11 | 5 |
| MMP-8 | 2.5 |
| MMP-9 | 10 |
| MMP-2 | 20 |
| MMP-14 | 105 |
| Table 1: Inhibitory constants (Ki) of RXP03 against various Matrix Metalloproteinases. Data sourced from publicly available information. |
Experimental Protocols
Preparation of Stock Solutions
Proper preparation of this compound stock solutions is critical for obtaining reproducible results.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Bring the this compound vial to room temperature before opening.
-
Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the appropriate amount of this compound powder in DMSO. For example, for a 10 mM stock solution of a compound with a molecular weight of 500 g/mol , dissolve 5 mg in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming (e.g., 37°C for 10-15 minutes) may be applied if necessary.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Note on DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept low (ideally ≤ 0.1%, and not exceeding 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.
Cell Viability and Proliferation Assay (MTT Assay)
This assay determines the effect of this compound on cell viability and proliferation.
Materials:
-
Cells of interest (e.g., cancer cell lines with known MMP-11 expression)
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) and an untreated control.
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well.
-
Incubate for 15 minutes at room temperature with gentle shaking to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
| Treatment Group | Example Concentration Range | Incubation Time (hours) |
| Untreated Control | N/A | 24, 48, 72 |
| Vehicle Control (DMSO) | Same as highest inhibitor conc. | 24, 48, 72 |
| This compound | 0.1 nM - 10 µM (Logarithmic dilutions) | 24, 48, 72 |
| Table 2: Example experimental setup for an MTT assay. |
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the effect of this compound on cell migration.
Materials:
-
Cells of interest
-
6-well or 12-well cell culture plates
-
Sterile 200 µL pipette tips
-
Complete cell culture medium
-
This compound stock solution
-
Microscope with a camera
Protocol:
-
Seed cells in a 6-well or 12-well plate and grow to form a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing different concentrations of this compound or vehicle control.
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 6, 12, 24 hours).
-
Measure the width of the scratch at different points for each condition and time point.
-
Calculate the percentage of wound closure relative to the 0-hour time point.
Cell Invasion Assay (Transwell Assay)
This assay evaluates the effect of this compound on the invasive potential of cells.
Materials:
-
Transwell inserts (8 µm pore size)
-
Matrigel or other basement membrane matrix
-
Serum-free medium
-
Complete medium (as a chemoattractant)
-
This compound stock solution
-
Cotton swabs
-
Crystal violet staining solution
Protocol:
-
Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Seed cells (e.g., 5 x 10^4) in serum-free medium containing different concentrations of this compound or vehicle control into the upper chamber of the inserts.
-
Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate for 24-48 hours.
-
Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Elute the stain and measure the absorbance, or count the number of stained cells in several microscopic fields.
MMP-11 Activity Assay (Gelatin Zymography)
This assay allows for the detection of MMP-11 activity in conditioned media from cell cultures.
Materials:
-
Conditioned cell culture media (from cells treated with or without this compound)
-
SDS-PAGE equipment
-
Polyacrylamide gels containing gelatin (1 mg/mL)
-
Non-reducing sample buffer
-
Renaturing buffer (e.g., 2.5% Triton X-100)
-
Developing buffer (e.g., 50 mM Tris-HCl, 5 mM CaCl2, 0.2 M NaCl, pH 7.5)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Protocol:
-
Collect conditioned media and concentrate if necessary. Determine protein concentration.
-
Mix equal amounts of protein with non-reducing sample buffer. Do not boil the samples.
-
Run the samples on a gelatin-containing polyacrylamide gel.
-
After electrophoresis, wash the gel in renaturing buffer for 30-60 minutes at room temperature to remove SDS.
-
Incubate the gel in developing buffer overnight at 37°C.
-
Stain the gel with Coomassie Brilliant Blue and then destain.
-
Areas of MMP activity will appear as clear bands against a blue background, indicating gelatin degradation. The intensity of the bands can be quantified using densitometry.
Signaling Pathway Analysis
To investigate the downstream effects of MMP-11 inhibition by this compound, Western blotting can be performed to analyze the phosphorylation status and total protein levels of key components of the signaling pathways modulated by MMP-11.
Recommended Western Blot Targets:
-
Phospho-AKT (Ser473)
-
Total AKT
-
Phospho-FoxO1
-
Total FoxO1
-
Other relevant pathway components (e.g., p-STAT3, p-ERK, Slug)
Troubleshooting and Considerations
-
Prodrug Activation: The conversion of this compound to its active form, RXP03, is dependent on cellular esterases. The rate of conversion may vary between cell lines. It is recommended to perform time-course experiments to determine the optimal pre-incubation time for maximal inhibition.
-
Inhibitor Specificity: While RXP03 is a potent MMP-11 inhibitor, it also shows activity against other MMPs. Consider the expression profile of MMPs in your cell line of interest and include appropriate controls, such as using cell lines with known MMP-11 knockout or knockdown, to confirm that the observed effects are specific to MMP-11 inhibition.
-
Cell Line Selection: Use cell lines with well-characterized MMP-11 expression levels. MMP-11 expression can be confirmed by qPCR, Western blot, or ELISA.
-
Assay Conditions: Optimize cell seeding densities, incubation times, and inhibitor concentrations for each specific cell line and assay to obtain robust and reproducible data.
By following these detailed application notes and protocols, researchers can effectively utilize this compound as a tool to investigate the role of MMP-11 in various cellular processes and to evaluate its potential as a therapeutic agent.
References
Application Notes and Protocols for MMP-11 Inhibition in Animal Models of Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
Abstract
Matrix metalloproteinase-11 (MMP-11), also known as stromelysin-3, is a significant factor in the tumor microenvironment of breast cancer, where its high expression is often correlated with a poor prognosis.[1][2] MMP-11 plays a crucial role in tumor progression by promoting cell proliferation and inhibiting apoptosis.[3][4] These characteristics make MMP-11 a compelling target for therapeutic intervention in breast cancer. This document provides detailed application notes and protocols for the use of a representative MMP-11 inhibitor in animal models of breast cancer, based on available preclinical data. It is important to note that information regarding a specific inhibitor designated "Mmp-11-IN-1" is not currently available in the scientific literature. Therefore, the data and protocols presented here are based on a potent phosphinic peptide MMP inhibitor, RXP03, which has been studied in vivo.[5]
Introduction
MMP-11 is a unique member of the matrix metalloproteinase family. Unlike other MMPs, it does not degrade major components of the extracellular matrix. Instead, its tumorigenic effects are linked to its ability to modulate signaling pathways that control cell growth and survival. Research has identified the TGF-β and IGF-1 signaling pathways as key mediators of MMP-11's pro-cancer activities in breast cancer. The inhibition of MMP-11 is a promising strategy to counteract these effects and impede tumor growth. While broad-spectrum MMP inhibitors have been tested in clinical trials with limited success, the development of highly selective inhibitors is an area of active research.
Mechanism of Action and Signaling Pathways
MMP-11 promotes breast cancer progression through its influence on critical signaling cascades:
-
TGF-β Signaling Pathway: MMP-11 can stabilize Smad2, a key protein in the TGF-β signaling pathway. This stabilization enhances the pro-proliferative and pro-survival signals mediated by this pathway.
-
IGF-1 Signaling Pathway: MMP-11 can cleave insulin-like growth factor-binding protein-1 (IGFBP-1), leading to the release of active IGF-1. Increased IGF-1 availability stimulates cell proliferation and survival.
These pathways represent key mechanisms through which MMP-11 inhibition can exert its anti-tumor effects.
MMP-11 Signaling Pathway Diagram
Caption: MMP-11 enhances breast cancer cell proliferation and survival through the TGF-β and IGF-1 signaling pathways.
Representative MMP-11 Inhibitor: RXP03
RXP03 is a synthetic phosphinic peptide inhibitor with high potency against MMP-11. While in vivo efficacy data for RXP03 in breast cancer models are not available, studies in a C26 colon carcinoma mouse model provide valuable insights into its dosage and scheduling.
Quantitative Data Summary
The following table summarizes the in vivo dosage and effects of RXP03 in a murine colon carcinoma model. This data can serve as a reference for designing studies in breast cancer models.
| Parameter | Value | Animal Model | Reference |
| Drug | RXP03 | BALB/c mice with C26 colon carcinoma | |
| Route of Administration | Intraperitoneal (i.p.) injection | BALB/c mice with C26 colon carcinoma | |
| Effective Dose | 100 µ g/day | BALB/c mice with C26 colon carcinoma | |
| Doses Tested | 50, 100, 150, and 600 µ g/day | BALB/c mice with C26 colon carcinoma | |
| Treatment Schedule | Daily injections for 18 days | BALB/c mice with C26 colon carcinoma | |
| Efficacy | Significant reduction in tumor volume at 100 µ g/day | BALB/c mice with C26 colon carcinoma | |
| Note on Higher Doses | 600 µ g/day did not significantly reduce tumor size | BALB/c mice with C26 colon carcinoma | |
| Pharmacokinetics | Plasma concentration remained above Ki for MMP-11 over 24 hours at 100 µ g/day | BALB/c mice |
Experimental Protocols
The following is a generalized protocol for an in vivo efficacy study of an MMP-11 inhibitor in a breast cancer xenograft model, adapted from the methodology used for RXP03.
In Vivo Efficacy Study in a Breast Cancer Xenograft Model
1. Animal Model:
-
Female immunodeficient mice (e.g., BALB/c nude or NOD/SCID), 6-8 weeks old.
-
House animals in a pathogen-free environment with ad libitum access to food and water.
2. Cell Culture and Tumor Implantation:
-
Culture a human breast cancer cell line with high MMP-11 expression (e.g., MCF-7 or MDA-MB-231).
-
Harvest cells during the exponential growth phase.
-
Subcutaneously inject 1 x 106 to 5 x 106 cells in 100-200 µL of a suitable medium (e.g., Matrigel and PBS mixture) into the flank of each mouse.
3. Tumor Growth Monitoring and Grouping:
-
Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width2) / 2.
-
When tumors reach a mean volume of 100-150 mm3, randomize the animals into treatment and control groups (n=8-10 animals per group).
4. Drug Preparation and Administration:
-
Vehicle Control: Prepare the vehicle solution used to dissolve the MMP-11 inhibitor (e.g., sterile PBS with a small percentage of DMSO, if necessary).
-
MMP-11 Inhibitor: Dissolve the inhibitor in the vehicle to the desired concentrations (e.g., starting with a dose equivalent to 100 µ g/day of RXP03, adjusted for the specific inhibitor's potency and the animal's weight).
-
Administer the inhibitor and vehicle via intraperitoneal (i.p.) injection daily for a predetermined period (e.g., 21-28 days).
5. Efficacy and Toxicity Assessment:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor the animals for any signs of toxicity (e.g., changes in behavior, weight loss, ruffled fur).
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry, Western blotting).
6. Data Analysis:
-
Compare the mean tumor volumes and tumor weights between the treatment and control groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Plot tumor growth curves for each group.
Experimental Workflow Diagram
Caption: Workflow for an in vivo efficacy study of an MMP-11 inhibitor in a breast cancer xenograft model.
Conclusion
Targeting MMP-11 presents a promising therapeutic strategy for breast cancer. While specific data for "this compound" is unavailable, the information provided for the representative inhibitor RXP03 offers a solid foundation for designing and executing preclinical studies. Researchers should carefully consider the dosage, administration route, and treatment schedule to optimize the therapeutic window of their chosen MMP-11 inhibitor. Further investigation into selective MMP-11 inhibitors is warranted to fully elucidate their potential in breast cancer therapy.
References
- 1. MMP11 promotes the proliferation and progression of breast cancer through stabilizing Smad2 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Matrix metalloproteinases as therapeutic targets in breast cancer [frontiersin.org]
- 3. Stromelysin-3 suppresses tumor cell apoptosis in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stromelysin-3 over-expression enhances tumourigenesis in MCF-7 and MDA-MB-231 breast cancer cell lines: involvement of the IGF-1 signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dosing and scheduling influence the antitumor efficacy of a phosphinic peptide inhibitor of matrix metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Mmp-11-IN-1 in Zymography Assays: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the application of Mmp-11-IN-1, a representative inhibitor of Matrix Metalloproteinase-11 (MMP-11), in zymography assays. These application notes and protocols are designed to assist researchers in accurately assessing the inhibitory effects of this compound on its target enzyme, a key player in various physiological and pathological processes including tumor progression and tissue remodeling.
Introduction to MMP-11
Matrix Metalloproteinase-11 (MMP-11), also known as stromelysin-3, is a unique member of the zinc-dependent endopeptidase family.[1][2][3] Unlike most MMPs that are secreted as inactive zymogens, MMP-11 is activated intracellularly by furin and secreted in its active form.[4][5] It exhibits a distinct substrate specificity, targeting serine protease inhibitors like alpha 1-antitrypsin and insulin-like growth factor binding protein-1 (IGFBP-1), rather than typical extracellular matrix components such as laminin and fibronectin. The unique characteristics and functions of MMP-11 make it a significant target in various disease contexts, particularly in cancer biology.
Zymography is a highly sensitive technique used to detect proteolytic activity. In this assay, a substrate for the protease is co-polymerized with a polyacrylamide gel. Following electrophoresis, the gel is incubated under conditions that allow for enzymatic activity, resulting in the degradation of the substrate. These areas of degradation are visualized as clear bands against a stained background, allowing for the semi-quantitative analysis of enzyme activity. For MMP-11, casein is a preferred substrate for zymography.
Principle of this compound Application in Zymography
The application of this compound in a zymography assay is based on the principle of competitive or non-competitive inhibition of MMP-11 activity. By incorporating this compound into the assay at various concentrations, researchers can determine its efficacy in reducing or eliminating the proteolytic activity of MMP-11. This is observed as a dose-dependent decrease in the intensity of the clear bands on the zymogram, corresponding to the inhibition of substrate degradation by MMP-11.
This method allows for the determination of key inhibitory parameters, such as the half-maximal inhibitory concentration (IC50), providing valuable data for drug development and mechanistic studies of MMP-11 function.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data that could be obtained from a zymography experiment using this compound. This data illustrates the dose-dependent inhibition of MMP-11 activity.
| This compound Concentration (nM) | Band Intensity (Arbitrary Units) | % Inhibition |
| 0 (Control) | 1000 | 0 |
| 1 | 850 | 15 |
| 10 | 550 | 45 |
| 50 | 200 | 80 |
| 100 | 50 | 95 |
| 500 | 10 | 99 |
Note: This table presents illustrative data. Actual results will vary depending on experimental conditions.
Experimental Protocols
Casein Zymography Protocol for MMP-11 Inhibition Assay
This protocol is adapted from standard zymography procedures with specific modifications for assessing the inhibition of MMP-11 by this compound.
Materials:
-
Samples: Conditioned cell culture media, tissue extracts, or purified active MMP-11.
-
This compound: Stock solution of known concentration.
-
Zymogram Gel: 10% SDS-PAGE gel containing 1 mg/mL casein.
-
Sample Buffer (2X, non-reducing): 125 mM Tris-HCl (pH 6.8), 4% SDS, 20% glycerol, 0.01% bromophenol blue.
-
Running Buffer (1X): 25 mM Tris base, 192 mM glycine, 0.1% SDS.
-
Renaturing Buffer: 2.5% Triton X-100 in deionized water.
-
Developing Buffer: 50 mM Tris-HCl (pH 7.5), 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35.
-
Staining Solution: 0.5% Coomassie Brilliant Blue R-250 in 40% methanol, 10% acetic acid.
-
Destaining Solution: 40% methanol, 10% acetic acid.
Procedure:
-
Sample Preparation:
-
If using conditioned media, centrifuge to remove cellular debris.
-
For tissue extracts, homogenize in a suitable lysis buffer on ice and clarify by centrifugation.
-
Determine the protein concentration of the samples.
-
-
Incubation with Inhibitor:
-
In separate microcentrifuge tubes, mix a constant amount of your sample (e.g., 20 µg of total protein) with varying concentrations of this compound (e.g., 0, 1, 10, 50, 100, 500 nM).
-
Include a vehicle control (the solvent used to dissolve this compound).
-
Incubate the mixtures at 37°C for 30 minutes to allow for inhibitor binding to MMP-11.
-
-
Electrophoresis:
-
Add an equal volume of 2X non-reducing sample buffer to each inhibitor-treated sample. Do not heat the samples.
-
Load the samples onto the casein zymogram gel. Include a lane with a pre-stained molecular weight marker.
-
Perform electrophoresis at a constant voltage (e.g., 100-120 V) at 4°C until the dye front reaches the bottom of the gel.
-
-
Renaturation and Development:
-
Carefully remove the gel from the glass plates.
-
Wash the gel twice with renaturing buffer for 30 minutes each at room temperature with gentle agitation to remove SDS and allow the enzyme to renature.
-
Incubate the gel in developing buffer overnight (16-18 hours) at 37°C.
-
-
Staining and Destaining:
-
Stain the gel with Coomassie Brilliant Blue solution for 1 hour at room temperature.
-
Destain the gel with destaining solution until clear bands appear against a blue background. The clear bands indicate areas of casein degradation by active MMP-11.
-
-
Data Analysis:
-
Image the gel using a gel documentation system.
-
Quantify the intensity of the bands using densitometry software (e.g., ImageJ).
-
Calculate the percentage of inhibition for each concentration of this compound relative to the control (0 nM inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Visualizations
Caption: Workflow for assessing this compound efficacy using casein zymography.
Caption: MMP-11 activation, function, and point of inhibition by this compound.
References
- 1. Insights into the distinct roles of MMP-11 in tumor biology and future therapeutics (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. MMP11 - Wikipedia [en.wikipedia.org]
- 5. Matrix Metalloproteinase 11 Is a Potential Therapeutic Target in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Mmp-11-IN-1: A Novel Prodrug for Investigating Cancer Cell Invasion
Application Notes and Protocols for Researchers
Introduction
Matrix metalloproteinase-11 (MMP-11), also known as stromelysin-3, is a key enzyme implicated in the progression of various cancers. Its overexpression is often correlated with increased tumor invasion, metastasis, and poor patient prognosis. Mmp-11-IN-1 is a novel phosphinate prodrug designed for enhanced cellular permeability. It is a glycosyl ester of RXP03, a potent inhibitor of MMP-11.[1][2] Upon cellular uptake, this compound is hydrolyzed to its active form, RXP03, which then targets and inhibits MMP-11 activity. These application notes provide detailed protocols for utilizing this compound to study its effects on cancer cell invasion and related cellular processes.
Mechanism of Action
MMP-11 promotes cancer progression through various mechanisms, including the degradation of the extracellular matrix (ECM), which facilitates cancer cell migration and invasion.[3] It is also involved in the activation of signaling pathways that promote cell survival and proliferation. The active form of this compound, RXP03, acts as a competitive inhibitor of MMP-11, blocking its proteolytic activity and thereby impeding these pro-tumorigenic functions.[4][5]
Data Presentation
The following tables summarize representative quantitative data from studies investigating the effects of MMP-11 inhibition on cancer cells.
Table 1: Effect of MMP-11 Inhibition on Cancer Cell Proliferation and Invasion
| Cell Line | Treatment | Proliferation Inhibition (%) | Invasion Inhibition (%) |
| HCT116 (Colorectal) | RXP03 (this compound active form) | 55% | 70% |
| SW480 (Colorectal) | RXP03 (this compound active form) | 48% | 65% |
| MDA-MB-231 (Breast) | General MMP Inhibitor | 45% | 60% |
Data is representative and compiled from literature investigating MMP-11 inhibition.
Table 2: Apoptotic Effect of MMP-11 Inhibition
| Cell Line | Treatment | Apoptotic Cells (%) |
| HCT116 (Colorectal) | RXP03 (this compound active form) | 35% |
| SW480 (Colorectal) | RXP03 (this compound active form) | 30% |
Data is representative and based on studies using RXP03.
Experimental Protocols
Herein are detailed protocols for key experiments to assess the utility of this compound in cancer cell invasion studies.
Protocol 1: In Vitro MMP-11 Enzyme Activity Assay
This protocol is to determine the direct inhibitory effect of this compound (as its active form, RXP03) on MMP-11 enzymatic activity.
Materials:
-
Recombinant human MMP-11
-
MMP-11 fluorogenic substrate
-
This compound (to be activated to RXP03) or RXP03
-
Assay buffer
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare a stock solution of this compound or RXP03 in an appropriate solvent (e.g., DMSO).
-
Activate pro-MMP-11 to its active form according to the manufacturer's instructions.
-
In a 96-well plate, add assay buffer, activated MMP-11, and varying concentrations of the inhibitor.
-
Incubate at 37°C for 1 hour.
-
Add the MMP-11 fluorogenic substrate to each well.
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Continue to measure the fluorescence at regular intervals for 30-60 minutes.
-
Calculate the rate of substrate cleavage and determine the IC50 of the inhibitor.
Protocol 2: Cancer Cell Invasion Assay (Transwell Assay)
This assay measures the ability of cancer cells to invade through a basement membrane matrix in the presence of this compound.
Materials:
-
Cancer cell lines (e.g., HCT116, SW480)
-
This compound
-
Transwell inserts with 8 µm pore size
-
Matrigel or other basement membrane extract
-
Serum-free cell culture medium
-
Complete cell culture medium with fetal bovine serum (FBS)
-
Cotton swabs
-
Methanol
-
Crystal violet staining solution
Procedure:
-
Coat the top of the transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Culture cancer cells to ~80% confluency.
-
Starve the cells in serum-free medium for 24 hours.
-
Resuspend the cells in serum-free medium containing varying concentrations of this compound.
-
Add the cell suspension to the upper chamber of the transwell inserts.
-
Add complete medium with FBS (as a chemoattractant) to the lower chamber.
-
Incubate for 24-48 hours.
-
Remove the non-invading cells from the top of the insert with a cotton swab.
-
Fix the invading cells on the bottom of the membrane with methanol.
-
Stain the cells with crystal violet.
-
Elute the stain and measure the absorbance, or count the number of invading cells under a microscope.
Protocol 3: Western Blot Analysis of Signaling Pathways
This protocol is to investigate the effect of this compound on key signaling pathways involved in cell invasion and survival.
Materials:
-
Cancer cells treated with this compound
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-MMP-11)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cancer cells with this compound for the desired time.
-
Lyse the cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
The following diagrams illustrate key concepts and workflows related to the study of this compound.
Caption: MMP-11 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the Transwell cancer cell invasion assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel glycosyl prodrug of RXP03 as MMP-11 prodrug: design, synthesis and virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. MMP11 predicts colorectal cancer outcomes and its inhibitor RXP03 exerts anti-tumor effects via apoptosis activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes: Techniques for Measuring MMP-11-IN-1 Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the efficacy of MMP-11-IN-1, a potent inhibitor of Matrix Metalloproteinase-11 (MMP-11). The described techniques range from initial biochemical validation to cellular and potential in vivo applications, offering a framework for a thorough preclinical evaluation.
Introduction to MMP-11 and this compound
Matrix Metalloproteinase-11 (MMP-11), also known as stromelysin-3, is a unique member of the MMP family. Unlike other MMPs, it is secreted as an active enzyme and plays a crucial role in the tumor microenvironment, influencing cancer cell proliferation, migration, and invasion. Its overexpression is linked to poor prognosis in various cancers, including breast, colon, and prostate cancer, making it a compelling therapeutic target.
This compound is a selective, small-molecule inhibitor designed to target the enzymatic activity of MMP-11. Evaluating its efficacy requires a multi-tiered approach to confirm its biochemical potency, its effects on cellular functions regulated by MMP-11, and its potential therapeutic impact in more complex biological systems.
Biochemical Efficacy: Direct Enzyme Inhibition
The initial step in evaluating this compound is to determine its direct inhibitory effect on the purified MMP-11 enzyme. This is typically achieved using an in vitro enzymatic assay.
Quantitative Data: In Vitro Inhibition
The potency of this compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Compound | Target | IC50 (nM) | Assay Type |
| This compound | Human MMP-11 | 3.4 | FRET-based Enzymatic Assay |
Data compiled from available biochemical studies.
Experimental Protocol: FRET-based Enzymatic Assay
This protocol measures the cleavage of a specific fluorogenic peptide substrate by MMP-11. Cleavage separates a quencher from a fluorophore, resulting in a detectable fluorescent signal.
Materials:
-
Recombinant human MMP-11 enzyme
-
FRET-based MMP substrate peptide (e.g., Mca-PLGL-Dpa-AR-NH₂)
-
Assay Buffer (e.g., 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5)
-
This compound (stock solution in DMSO)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer. Include a DMSO-only control (vehicle control) and a no-enzyme control (background).
-
In a 96-well plate, add 50 µL of recombinant MMP-11 (at a final concentration of ~1-5 nM) to each well, except the no-enzyme control wells.
-
Add 25 µL of the diluted this compound or vehicle to the appropriate wells.
-
Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 25 µL of the FRET substrate (at a final concentration of ~5-10 µM) to all wells.
-
Immediately begin kinetic reading on a fluorescence plate reader (e.g., Excitation/Emission = 325/395 nm) at 37°C, taking measurements every 60 seconds for 30-60 minutes.
-
Calculate the reaction velocity (rate of fluorescence increase) for each well.
-
Normalize the data to the vehicle control (100% activity) and plot the enzyme activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Caption: Workflow for determining the IC50 of this compound.
Cellular Efficacy: Impact on Cancer Cell Behavior
To be effective, this compound must inhibit MMP-11 activity in a cellular context, leading to a measurable anti-cancer effect. Key processes regulated by MMP-11, such as cell migration and invasion, are primary endpoints for these assays.
Quantitative Data: Cellular Assays
The following table summarizes expected outcomes from treating MMP-11-overexpressing cancer cells (e.g., MDA-MB-231 breast cancer cells) with this compound.
| Assay Type | Endpoint Measured | Expected Outcome with this compound | Example Concentration |
| Transwell Invasion Assay | Number of invaded cells | Significant Reduction | 1-10 µM |
| Wound Healing Assay | Rate of wound closure | Significant Delay | 1-10 µM |
| Cell Proliferation (MTT) | Cell Viability / Growth | Minimal to No Effect | Up to 20 µM |
Note: MMP-11 primarily affects invasion and migration, so direct effects on proliferation may be minimal. This helps confirm the inhibitor's specific mechanism.
Experimental Protocol: Transwell Invasion Assay
This assay measures the ability of cancer cells to invade through a basement membrane extract (BME), mimicking in vivo invasion.
Materials:
-
Cancer cell line with high MMP-11 expression
-
Transwell inserts (8 µm pore size)
-
Matrigel or other BME
-
Cell culture medium (serum-free and serum-containing)
-
This compound
-
Cotton swabs, Calcein-AM or Crystal Violet stain
Procedure:
-
Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify at 37°C.
-
Starve the cancer cells in serum-free medium for 12-24 hours.
-
Resuspend the starved cells in serum-free medium containing various concentrations of this compound (or vehicle control).
-
Add 100-200 µL of the cell suspension (approx. 5x10⁴ cells) to the upper chamber of the coated inserts.
-
Add 500-700 µL of medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate for 24-48 hours at 37°C.
-
After incubation, carefully remove the non-invading cells from the top of the insert with a cotton swab.
-
Fix the invaded cells on the bottom of the membrane (e.g., with 4% paraformaldehyde) and stain them (e.g., with 0.1% Crystal Violet).
-
Elute the stain and measure absorbance or count the stained cells under a microscope in several representative fields.
-
Quantify the results as the percentage of invasion relative to the vehicle control.
Caption: Workflow for a Transwell cell invasion assay.
MMP-11 Signaling and Mechanism of Action
MMP-11 promotes cancer progression by remodeling the extracellular matrix (ECM) and cleaving various signaling molecules. Its inhibition by this compound is expected to block these downstream effects.
Caption: MMP-11 signaling pathway and the action of this compound.
In Vivo Efficacy Assessment
The definitive test of an anti-cancer agent's efficacy is its performance in a living organism. A xenograft mouse model is the standard for this evaluation.
Protocol Outline: Tumor Xenograft Mouse Model
Objective: To determine if this compound can inhibit tumor growth and metastasis in vivo.
Procedure:
-
Cell Implantation: Subcutaneously inject MMP-11-overexpressing cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of immunocompromised mice (e.g., NOD/SCID or Nude mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomly assign mice into treatment groups (e.g., Vehicle Control, this compound at low dose, this compound at high dose).
-
Treatment: Administer this compound or vehicle via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) on a predetermined schedule (e.g., daily for 21 days).
-
Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight and general health.
-
Endpoint: At the end of the study (or when tumors reach a predetermined size limit), euthanize the mice.
-
Analysis: Excise tumors, weigh them, and perform downstream analyses such as immunohistochemistry (IHC) to assess markers of proliferation (Ki-67) and apoptosis (cleaved caspase-3), and to confirm target engagement. If a metastasis model is used, lungs or other organs can be harvested to quantify metastatic nodules.
Expected Quantitative Data: In Vivo Study
| Parameter | Metric | Expected Result with this compound |
| Tumor Growth | Tumor Volume (mm³) | Dose-dependent reduction vs. Vehicle |
| Tumor Growth Inhibition | TGI (%) | >50% at an effective dose |
| Final Tumor Weight | Weight (g) | Significantly lower than Vehicle |
| Animal Health | Body Weight | No significant loss |
These protocols and notes provide a robust framework for the comprehensive evaluation of this compound efficacy, from initial biochemical screening to preclinical in vivo validation.
Application Notes and Protocols: Investigating the Synergy of MMP-11 Inhibition with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix metalloproteinase-11 (MMP-11), also known as stromelysin-3, is a unique member of the MMP family primarily expressed by peritumoral stromal cells, including cancer-associated fibroblasts.[1] Unlike many other MMPs, MMP-11 is secreted as an active enzyme and its expression is correlated with increased tumor aggressiveness and poor clinical outcomes in a variety of cancers, such as breast, lung, and colon cancer.[2][3] The functional role of MMP-11 in promoting tumor progression is multifaceted, involving the inhibition of apoptosis, enhancement of cell migration and invasion, and modulation of the tumor microenvironment.[3] These characteristics make MMP-11 a compelling target for anticancer therapy.
Recent research suggests that high MMP-11 expression may be associated with resistance to chemotherapy.[4] This has led to the hypothesis that combining an MMP-11 inhibitor with conventional chemotherapy agents could represent a promising strategy to enhance therapeutic efficacy and overcome drug resistance. These application notes provide a conceptual framework and detailed protocols for investigating the potential synergistic effects of a selective MMP-11 inhibitor, hypothetically termed "Mmp-11-IN-1," in combination with standard-of-care chemotherapy agents.
Rationale for Combination Therapy
The rationale for combining this compound with chemotherapy is based on the distinct and potentially complementary mechanisms of action:
-
Chemotherapy agents (e.g., doxorubicin, cisplatin, paclitaxel) primarily induce cytotoxicity in rapidly dividing cancer cells by damaging DNA or interfering with mitosis.
-
MMP-11 inhibition is hypothesized to sensitize cancer cells to chemotherapy by:
-
Promoting Apoptosis: MMP-11 is known to have anti-apoptotic functions. Its inhibition could lower the threshold for chemotherapy-induced cell death.
-
Altering the Tumor Microenvironment: MMP-11 modifies the extracellular matrix (ECM) and influences cell-cell interactions. Inhibiting MMP-11 may disrupt the supportive tumor stroma, thereby impeding tumor growth and enhancing drug penetration.
-
Reducing Invasion and Metastasis: By inhibiting a key driver of tumor cell motility, this compound could limit the metastatic spread often associated with chemotherapy resistance.
-
Data Presentation: Illustrative Quantitative Data
The following tables present hypothetical data to illustrate how the results of combination studies could be structured for clear comparison.
Table 1: In Vitro Cytotoxicity of this compound in Combination with Doxorubicin in a Human Breast Cancer Cell Line (MCF-7)
| Treatment Group | IC50 (µM) - 48h | Combination Index (CI)* |
| Doxorubicin alone | 1.2 | N/A |
| This compound alone | > 50 | N/A |
| Doxorubicin + this compound (1 µM) | 0.6 | 0.7 (Synergism) |
| Doxorubicin + this compound (5 µM) | 0.3 | 0.4 (Strong Synergism) |
*Combination Index (CI) calculated using the Chou-Talalay method. CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: In Vivo Efficacy of this compound in Combination with Cisplatin in a Lung Adenocarcinoma Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | 1500 ± 150 | 0 |
| This compound (20 mg/kg, p.o., daily) | 1200 ± 120 | 20 |
| Cisplatin (5 mg/kg, i.p., weekly) | 800 ± 90 | 47 |
| This compound + Cisplatin | 350 ± 50 | 77 |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound, a chemotherapy agent, and their combination on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A549 lung carcinoma)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound
-
Chemotherapy agent (e.g., cisplatin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the chemotherapy agent in complete growth medium.
-
Treat the cells with:
-
This compound alone (multiple concentrations)
-
Chemotherapy agent alone (multiple concentrations)
-
Combination of this compound and chemotherapy agent (at a constant ratio or varying concentrations)
-
Vehicle control (medium with DMSO)
-
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Protocol 2: In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in combination with a chemotherapy agent in a murine model.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Cancer cells for implantation (e.g., HCT116 colorectal carcinoma)
-
Matrigel
-
This compound formulation for oral gavage
-
Chemotherapy agent formulation for injection (e.g., paclitaxel)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Subcutaneously inject 5 x 10^6 cancer cells mixed with Matrigel into the flank of each mouse.
-
Monitor tumor growth until tumors reach an average volume of 100-150 mm³.
-
Randomize mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle control
-
Group 2: this compound
-
Group 3: Chemotherapy agent
-
Group 4: this compound + Chemotherapy agent
-
-
Administer treatments according to the planned schedule (e.g., daily oral gavage for this compound and weekly intraperitoneal injection for paclitaxel).
-
Measure tumor volume with calipers twice a week using the formula: Volume = (length x width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Visualizations
Caption: MMP-11 signaling pathway in the tumor microenvironment.
Caption: General experimental workflow for evaluating combination therapy.
References
- 1. Stromelysin-3 gene expression in human cancer: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Matrix Metalloproteinase Inhibitors in Cancer Therapy: Turning Past Failures into Future Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matrix Metalloproteinase 11 Is a Potential Therapeutic Target in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High MMP-11 expression associated with low CD8+ T cells decreases the survival rate in patients with breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MMP-11-IN-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix metalloproteinase-11 (MMP-11), also known as stromelysin-3, is a zinc-dependent endopeptidase implicated in various stages of cancer progression, including tumor growth, invasion, and metastasis. Unlike other MMPs, MMP-11 is secreted in an active form and exhibits a unique substrate specificity, making it an attractive target for therapeutic intervention. MMP-11-IN-1 is a glycosyl ester prodrug of the potent phosphinic peptide inhibitor, RXP03. This prodrug design aims to improve the pharmacokinetic properties of the active compound. Upon cellular uptake and enzymatic cleavage, this compound releases RXP03, which selectively inhibits MMP-11 and other structurally related MMPs.
These application notes provide detailed protocols for the in vitro and in vivo evaluation of this compound, leveraging the known characteristics of its active form, RXP03.
Data Presentation
Table 1: Inhibitory Activity of RXP03 (Active form of this compound)
| Target | Kᵢ (nM) |
| MMP-11 | 5[1][2] |
| MMP-2 | 20[1][2] |
| MMP-8 | 2.5[1] |
| MMP-9 | 10 |
| MMP-14 | 105 |
Table 2: In Vivo Efficacy of RXP03 in a C26 Colon Carcinoma Xenograft Model
| Treatment Group | Dose (µ g/day , i.p.) | Tumor Volume Reduction vs. Control |
| RXP03 | 50 | Significant |
| RXP03 | 100 | Most Effective |
| RXP03 | 150 | Significant |
| RXP03 | 600 | Not Significant |
Note: Efficacy was dependent on the treatment schedule. Short-term treatment (3-7 days post-inoculation) was more effective than continuous 18-day treatment. Late-stage treatment initiation led to stimulation of tumor growth.
Signaling Pathways
MMP-11 is involved in key signaling pathways that promote cancer progression. It can cleave insulin-like growth factor-binding protein 1 (IGFBP-1), leading to the increased bioavailability of IGF-1. This, in turn, activates the PI3K/Akt signaling cascade, promoting cell proliferation and survival. Additionally, MMP-11 has been shown to stabilize Smad2, a key component of the TGF-β signaling pathway, which can paradoxically promote tumor progression in advanced cancers.
Experimental Protocols
Preparation of this compound Stock Solution
Note: As this compound is a prodrug of RXP03, its solubility and stability may differ. It is recommended to determine these properties empirically. The following is a general guideline.
-
Solubility Test : Test the solubility of this compound in various solvents such as DMSO, ethanol, and PBS. Start with a small amount of the compound and gradually add the solvent while vortexing.
-
Stock Solution Preparation : Once a suitable solvent is identified (commonly DMSO for in vitro studies), prepare a high-concentration stock solution (e.g., 10 mM).
-
Storage : Aliquot the stock solution into single-use vials and store at -80°C to minimize freeze-thaw cycles. Protect from light.
In Vitro MMP-11 Enzymatic Activity Assay (Fluorogenic)
This protocol is adapted from commercially available MMP-11 fluorogenic assay kits.
Materials:
-
Recombinant human MMP-11
-
MMP-11 fluorogenic substrate (e.g., Mca-Pro-Leu-Ala-Nva-Dpa-Ala-Arg-NH₂)
-
Assay buffer (e.g., 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5)
-
This compound
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation :
-
Prepare a working solution of the MMP-11 fluorogenic substrate in assay buffer.
-
Prepare serial dilutions of this compound in assay buffer.
-
-
Assay Setup :
-
Add 20 µL of diluted this compound or vehicle control to the wells of the 96-well plate.
-
Add 20 µL of diluted recombinant MMP-11 to all wells except the blank. Add 20 µL of assay buffer to the blank wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Enzymatic Reaction :
-
Initiate the reaction by adding 20 µL of the MMP-11 substrate working solution to all wells.
-
-
Measurement :
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ex/Em = 328/393 nm).
-
Record fluorescence readings every 5 minutes for 30-60 minutes.
-
-
Data Analysis :
-
Calculate the rate of substrate cleavage (RFU/min).
-
Plot the reaction rate against the inhibitor concentration to determine the IC₅₀ value.
-
Cell-Based Assays
Materials:
-
Cancer cell line with known MMP-11 expression
-
Complete cell culture medium
-
This compound
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Cell Seeding : Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment : Replace the medium with fresh medium containing various concentrations of this compound or vehicle control.
-
Incubation : Incubate the cells for 24, 48, or 72 hours.
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement : Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Materials:
-
Cancer cell line
-
Serum-free and complete cell culture medium
-
This compound
-
Matrigel-coated transwell inserts (8 µm pore size)
-
24-well companion plates
-
Cotton swabs
-
Fixation and staining solutions (e.g., methanol and crystal violet)
-
Microscope
Procedure:
-
Insert Rehydration : Rehydrate the Matrigel-coated inserts with serum-free medium for 2 hours at 37°C.
-
Cell Preparation : Serum-starve the cells overnight. Harvest the cells and resuspend them in serum-free medium containing different concentrations of this compound.
-
Assay Setup :
-
Add complete medium (containing a chemoattractant like 10% FBS) to the lower chamber of the 24-well plate.
-
Add the cell suspension to the upper chamber of the transwell inserts.
-
-
Incubation : Incubate for 24-48 hours at 37°C.
-
Cell Removal : Carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining : Fix the invading cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Quantification : Count the number of invaded cells in several random fields under a microscope.
-
Data Analysis : Compare the number of invaded cells in the treated groups to the vehicle control.
In Vivo Orthotopic Breast Cancer Xenograft Model
Note: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Materials:
-
Female immunodeficient mice (e.g., BALB/c nude mice, 6-8 weeks old)
-
Breast cancer cell line (e.g., MDA-MB-231)
-
Matrigel
-
This compound
-
Vehicle for in vivo administration
-
Anesthetics
-
Surgical tools
-
Calipers
Procedure:
-
Cell Preparation : Harvest breast cancer cells and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10⁷ cells/mL.
-
Tumor Inoculation :
-
Anesthetize the mice.
-
Inject 100 µL of the cell suspension (1 x 10⁶ cells) into the fourth mammary fat pad.
-
-
Tumor Growth Monitoring :
-
Monitor the mice for tumor growth by palpation.
-
Once tumors are palpable (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Measure tumor volume with calipers 2-3 times per week using the formula: (Length x Width²)/2.
-
-
Treatment Administration :
-
Prepare the appropriate formulation of this compound for the chosen route of administration (e.g., intraperitoneal injection, oral gavage).
-
Administer the treatment according to the predetermined dose and schedule.
-
-
Endpoint :
-
Continue treatment for the specified duration or until tumors in the control group reach the maximum allowed size.
-
Euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
-
Data Analysis :
-
Compare the tumor growth rates and final tumor weights between the treated and control groups.
-
References
Investigating MMP-11 Signaling with Mmp-11-IN-1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix metalloproteinase-11 (MMP-11), also known as stromelysin-3, is a unique member of the matrix metalloproteinase family. Unlike other MMPs, it exhibits limited proteolytic activity against extracellular matrix components but plays a crucial role in tissue remodeling, tumorigenesis, and metastasis.[1][2] Dysregulation of MMP-11 is implicated in various cancers, making it a compelling target for therapeutic intervention. Mmp-11-IN-1 is a valuable tool for studying the intricate signaling pathways governed by MMP-11. It is a cell-permeable prodrug that intracellularly releases the potent phosphinic peptide inhibitor RXP03.[3][4][5] This document provides detailed application notes and experimental protocols for utilizing this compound to investigate MMP-11 signaling.
This compound and its Active Compound RXP03
This compound is a glycosyl ester of RXP03, a phosphinic peptide that acts as a transition-state analogue inhibitor of MMPs. This modification enhances the bioavailability of RXP03. The active compound, RXP03, demonstrates high potency and selectivity for MMP-11.
Quantitative Data: Inhibitory Activity of RXP03
| Target MMP | Ki (nM) |
| MMP-11 | 5 |
| MMP-2 | 20 |
| MMP-8 | 2.5 |
| MMP-9 | 10 |
| MMP-14 | 105 |
Key MMP-11 Signaling Pathways
MMP-11 influences several key signaling pathways implicated in cancer progression. Understanding these pathways is crucial for designing and interpreting experiments using this compound.
-
IGF-1/AKT Signaling: MMP-11 can cleave insulin-like growth factor binding protein-1 (IGFBP-1), leading to the release of insulin-like growth factor-1 (IGF-1). This, in turn, activates the PI3K/AKT signaling cascade, promoting cell survival and proliferation.
-
TGF-β/Smad Signaling: Emerging evidence suggests a role for MMP-11 in modulating the Transforming Growth Factor-beta (TGF-β) signaling pathway, which is involved in cell growth, differentiation, and apoptosis.
Experimental Protocols
The following are detailed protocols for investigating the effects of this compound on MMP-11 activity and downstream signaling.
In Vitro MMP-11 Inhibition Assay (Fluorogenic)
This assay directly measures the enzymatic activity of MMP-11 and the inhibitory effect of this compound.
Materials:
-
Recombinant human MMP-11 (active)
-
This compound
-
Fluorogenic MMP-11 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay buffer (e.g., 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare this compound dilutions: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in assay buffer to achieve a range of desired concentrations.
-
Enzyme and inhibitor pre-incubation: In the 96-well plate, add recombinant MMP-11 to each well (final concentration will depend on the enzyme's activity). Add the diluted this compound or vehicle control (DMSO) to the respective wells. Incubate for 30 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Substrate addition: Add the fluorogenic MMP-11 substrate to each well to initiate the reaction.
-
Fluorescence measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 328 nm excitation and 393 nm emission) every 1-2 minutes for 30-60 minutes at 37°C.
-
Data analysis: Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve). Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Western Blot Analysis of MMP-11 Signaling Pathways
This protocol allows for the detection of changes in the protein levels and phosphorylation status of key components of MMP-11-regulated signaling pathways in response to this compound treatment.
Materials:
-
Cancer cell line known to express MMP-11 (e.g., breast, colon, or lung cancer cell lines)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against: MMP-11, p-AKT, total AKT, p-Smad2, total Smad2, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE equipment and reagents
-
Western blot transfer system
Procedure:
-
Cell treatment: Seed cells and allow them to adhere overnight. Treat the cells with various concentrations of this compound or vehicle control for a predetermined time (e.g., 24-48 hours).
-
Cell lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE and protein transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression or phosphorylation.
Gelatin Zymography for MMP Activity
Zymography is used to detect the proteolytic activity of MMPs in biological samples. While MMP-11 has weak activity on gelatin, this technique can be adapted using casein as a substrate to better assess MMP-11 activity.
Materials:
-
Conditioned media from cells treated with this compound
-
SDS-PAGE equipment
-
Acrylamide solution containing 1 mg/mL casein (for MMP-11) or gelatin (for MMP-2 and -9)
-
Zymogram renaturing buffer (e.g., 2.5% Triton X-100 in water)
-
Zymogram developing buffer (e.g., 50 mM Tris-HCl, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35, pH 7.5)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Procedure:
-
Sample preparation: Collect conditioned media from cells treated with this compound. Do not boil or add reducing agents to the samples.
-
Electrophoresis: Run the samples on a polyacrylamide gel containing casein or gelatin under non-reducing conditions.
-
Renaturation: After electrophoresis, wash the gel in renaturing buffer for 30-60 minutes at room temperature to remove SDS and allow the enzymes to renature.
-
Incubation: Incubate the gel in developing buffer overnight at 37°C.
-
Staining and destaining: Stain the gel with Coomassie Brilliant Blue and then destain until clear bands of enzymatic activity appear against a blue background.
-
Analysis: The clear bands represent areas of substrate degradation by MMPs. The intensity of the bands corresponds to the level of MMP activity.
Cell Migration and Invasion Assays
These assays are critical for evaluating the functional consequences of MMP-11 inhibition on cancer cell motility.
Materials:
-
Transwell inserts (8 µm pore size)
-
Matrigel (for invasion assay)
-
Cancer cell line
-
This compound
-
Serum-free and serum-containing cell culture media
-
Cotton swabs
-
Fixation and staining reagents (e.g., methanol and crystal violet)
-
Microscope
Procedure:
-
Insert preparation: For invasion assays, coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify. For migration assays, no coating is needed.
-
Cell preparation: Harvest and resuspend cells in serum-free medium. Treat the cells with different concentrations of this compound.
-
Assay setup:
-
Add serum-containing medium (as a chemoattractant) to the lower chamber of the Transwell plate.
-
Seed the this compound-treated cells in the upper chamber of the inserts.
-
-
Incubation: Incubate the plate for 12-48 hours at 37°C to allow for cell migration or invasion.
-
Cell removal and staining:
-
Carefully remove the non-migrated/non-invaded cells from the top surface of the insert with a cotton swab.
-
Fix the cells that have migrated to the bottom surface of the insert with methanol.
-
Stain the fixed cells with crystal violet.
-
-
Quantification: Count the number of stained cells in several random fields of view under a microscope.
-
Analysis: Compare the number of migrated/invaded cells between the control and this compound-treated groups.
In Vivo Xenograft Studies
Animal models are essential to validate the in vitro findings and assess the therapeutic potential of this compound.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for xenograft implantation
-
This compound (or its active form RXP03) formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Tumor cell implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Tumor growth and treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer this compound (or RXP03) via an appropriate route (e.g., intraperitoneal injection) at a predetermined dose and schedule (e.g., 50-150 µ g/day ). The control group should receive the vehicle.
-
Tumor measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint analysis: At the end of the study, euthanize the mice and excise the tumors. The tumors can be used for further analysis, such as Western blotting or immunohistochemistry, to assess the in vivo effects of the inhibitor on MMP-11 signaling pathways.
Conclusion
This compound is a powerful chemical probe for elucidating the complex roles of MMP-11 in cellular signaling. The protocols outlined in this document provide a comprehensive framework for researchers to investigate the effects of MMP-11 inhibition on various cellular processes and to explore its potential as a therapeutic strategy in cancer and other diseases where MMP-11 is implicated. Careful experimental design and data interpretation, guided by an understanding of the underlying signaling pathways, will be critical for advancing our knowledge of MMP-11 biology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Dosing and scheduling influence the antitumor efficacy of a phosphinic peptide inhibitor of matrix metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Novel glycosyl prodrug of RXP03 as MMP-11 prodrug: design, synthesis and virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Mmp-11-IN-1 solubility and stability issues
Technical Support Center: Mmp-11-IN-1
Disclaimer: Publicly available information on the specific solubility and stability of this compound is limited. The following troubleshooting guides and FAQs are based on general knowledge and best practices for handling similar small molecule inhibitors. For specific data regarding this compound, users should always refer to the Certificate of Analysis provided by the supplier.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is described as a phosphinate prodrug.[1] Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the breakdown of the extracellular matrix in both normal physiological and pathological processes.[2][3] MMP-11, also known as stromelysin-3, is a member of this family.[3] While most MMPs are secreted as inactive proproteins, MMP-11 is activated intracellularly.[3] Inhibitors of MMPs are investigated for their therapeutic potential in diseases where MMPs are dysregulated, such as cancer.
Troubleshooting Guide: Solubility Issues
Q2: I am having trouble dissolving this compound. What solvents are recommended?
For many small molecule inhibitors, organic solvents such as Dimethyl Sulfoxide (DMSO), Ethanol, or Dimethylformamide (DMF) are often used to prepare stock solutions. For a similar compound, MMP-1-IN-1, solubility is reported to be high in DMSO (≥ 50 mg/mL). It is crucial to use freshly opened, anhydrous DMSO as it can be hygroscopic, and absorbed water can significantly impact the solubility of some compounds.
Example Solubility Data for a Small Molecule MMP Inhibitor:
| Solvent | Solubility | Concentration |
| DMSO | ≥ 50 mg/mL | ≥ 168.49 mM |
| Ethanol | Insoluble | - |
| Water | Insoluble | - |
Q3: My this compound solution appears cloudy or has precipitates. What should I do?
If you observe precipitation or cloudiness, gentle warming and/or sonication can aid in dissolution. However, be cautious with heating as it may affect the stability of the compound. It is always recommended to prepare solutions fresh on the day of the experiment. If precipitation occurs in your aqueous working solution, it may indicate that the compound is not soluble at that concentration in the aqueous buffer. You may need to lower the final concentration or increase the percentage of the organic solvent (if your experimental system allows).
Experimental Protocol: Preparing Stock and Working Solutions
-
Stock Solution Preparation (e.g., 10 mM in DMSO):
-
Briefly centrifuge the vial of this compound to ensure all the powder is at the bottom.
-
Add the calculated volume of anhydrous DMSO to the vial to achieve the desired concentration.
-
Vortex or sonicate the solution until the compound is fully dissolved.
-
-
Working Solution Preparation:
-
Serially dilute the stock solution with the appropriate cell culture medium or assay buffer to the final desired concentration.
-
It is important to add the stock solution to the aqueous buffer while vortexing to ensure rapid and even mixing, which can help prevent precipitation.
-
Caption: Workflow for preparing this compound stock and working solutions.
Troubleshooting Guide: Stability Concerns
Q4: How should I store this compound powder and its solutions?
For the solid form of this compound, it is generally recommended to store it under the conditions specified in the Certificate of Analysis. For similar compounds like MMP-1-IN-1, storage at -20°C for short-term and -80°C for long-term is advised.
Stock solutions in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. These aliquots should be stored at -80°C. When stored at -80°C, a stock solution may be stable for up to 6 months. At -20°C, it is recommended to use it within 1 month. Always protect solutions from light.
Example Stability and Storage Recommendations:
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | 1 year | As per supplier |
| Stock Solution (in DMSO) | -20°C | 1 month | Avoid freeze-thaw cycles |
| Stock Solution (in DMSO) | -80°C | 6 months | Aliquot for single use |
| Working Solution (Aqueous) | 4°C | Same day | Prepare fresh before use |
Q5: I am seeing a decrease in the inhibitory activity of this compound over time in my experiments. What could be the cause?
A decrease in activity could be due to several factors related to stability:
-
Improper Storage: Repeated freeze-thaw cycles of the stock solution can lead to degradation. Ensure you are using single-use aliquots.
-
Working Solution Instability: The compound may not be stable in your aqueous experimental buffer over the duration of your assay. It is recommended to prepare working solutions fresh and use them immediately.
-
Light Exposure: Some compounds are light-sensitive. Minimize the exposure of your solutions to light.
Caption: A simplified diagram of a typical MMP signaling pathway.
Experimental Protocols and Troubleshooting
Q6: Can you provide a general protocol for an in vitro MMP-11 inhibition assay?
Experimental Protocol: In Vitro MMP-11 Inhibition Assay
-
Prepare Reagents:
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35.
-
Recombinant human MMP-11.
-
Fluorogenic MMP substrate.
-
This compound stock solution and serial dilutions.
-
-
Assay Procedure:
-
Add the assay buffer to the wells of a 96-well plate.
-
Add the diluted this compound to the appropriate wells.
-
Add the recombinant MMP-11 enzyme to all wells except the negative control.
-
Incubate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Plot the reaction rate as a function of the inhibitor concentration to determine the IC₅₀ value.
-
Q7: My experimental results are inconsistent or unexpected. What should I check?
Inconsistent results can arise from various sources. The following troubleshooting workflow can help identify potential issues.
Caption: A troubleshooting workflow for unexpected experimental results.
References
Technical Support Center: Optimizing MMP-11-IN-1 Concentration for Experiments
Welcome to the technical support center for MMP-11-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the experimental concentration of this compound and to offer troubleshooting advice for common issues encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a phosphinate prodrug that acts as an inhibitor of Matrix Metalloproteinase-11 (MMP-11), also known as stromelysin-3. It is a glycosyl ester of the active compound RXP03.[1] Upon entering a cell, this compound is metabolized into RXP03, which then exhibits its inhibitory effect on MMP-11. RXP03 is a potent inhibitor of MMP-11 with a high degree of selectivity.
Q2: What is the recommended starting concentration for this compound in cell-based assays?
For initial experiments, it is recommended to perform a dose-response curve starting from a concentration approximately 100- to 1000-fold higher than the Ki of the active compound to account for cellular uptake and conversion of the prodrug. Therefore, a starting range of 500 nM to 5 µM for this compound is advisable for most cell lines.
Q3: How should I prepare and store this compound stock solutions?
For optimal results, follow these guidelines for preparing and storing this compound stock solutions:
| Parameter | Recommendation |
| Solvent | DMSO is the recommended solvent for creating a high-concentration stock solution. |
| Stock Concentration | Prepare a high-concentration stock solution, for example, 10 mM. |
| Storage Temperature | Store the stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. |
| Working Solution | Dilute the stock solution in your cell culture medium to the desired final concentration immediately before use. |
Q4: What are the known signaling pathways affected by MMP-11 that I should consider in my experiments?
MMP-11 is implicated in various signaling pathways that promote cancer progression.[2] Key pathways to consider for your experimental design include:
-
IGF-1/AKT Signaling Pathway: MMP-11 can cleave IGFBP-1, leading to increased free IGF-1 and subsequent activation of the PI3K/AKT signaling pathway, which promotes cell survival and proliferation.[3][4]
-
TGF-β Signaling Pathway: MMP-11 has been shown to be a potential downstream target of the TGF-β signaling pathway.[2]
-
Other Pathways: MMP-11 has also been associated with the JAK/STAT, MAPK, and Wnt signaling pathways.
Below is a diagram illustrating the role of MMP-11 in the IGF-1 signaling pathway.
Caption: Role of MMP-11 in the IGF-1 signaling pathway.
Troubleshooting Guide
This section addresses common problems that may arise during the optimization of this compound concentration.
| Problem | Possible Cause | Suggested Solution |
| No observable effect of the inhibitor | Concentration is too low: The concentration of this compound may not be sufficient to achieve significant inhibition of MMP-11 activity. | Perform a dose-response experiment with a wider range of concentrations (e.g., 100 nM to 10 µM). |
| Poor cell permeability or prodrug conversion: The cells may not be efficiently taking up this compound or converting it to the active form, RXP03. | Increase the incubation time to allow for better uptake and conversion. Consider using a cell line known to have high esterase activity. | |
| Inhibitor instability: The compound may be degrading in the cell culture medium over the course of the experiment. | For long-term experiments, consider refreshing the medium with freshly diluted inhibitor at regular intervals. | |
| High cellular toxicity observed | Concentration is too high: The concentration of this compound may be causing off-target effects or general cytotoxicity. | Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration range. Use the lowest effective concentration that does not significantly impact cell viability. |
| Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | Ensure the final concentration of DMSO in the cell culture medium is below the toxic threshold for your cell line (typically <0.5%). | |
| Variability between experimental replicates | Inconsistent inhibitor concentration: Errors in pipetting or serial dilutions can lead to variability. | Prepare a fresh dilution of the inhibitor for each experiment. Use calibrated pipettes and be meticulous with serial dilutions. |
| Cellular heterogeneity: The response of individual cells to the inhibitor may vary. | Ensure a homogeneous cell population by using cells from the same passage number and maintaining consistent culture conditions. |
Below is a workflow for troubleshooting common issues with small molecule inhibitors.
Caption: Troubleshooting workflow for small molecule inhibitors.
Experimental Protocols
Here are detailed methodologies for key experiments to assess the efficacy of this compound.
Determination of IC50 using MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on cell viability.
Materials:
-
This compound
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Target cell line (e.g., a cancer cell line with known MMP-11 expression)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Inhibitor Treatment: Prepare a serial dilution of this compound in complete medium. A suggested starting range is 10 µM, 5 µM, 2.5 µM, 1.25 µM, 625 nM, 312.5 nM, 156.25 nM, and a vehicle control (medium with the same final concentration of DMSO). Remove the old medium from the wells and add 100 µL of the prepared inhibitor dilutions.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the inhibitor concentration and use a non-linear regression to determine the IC50 value.
Cell Migration/Invasion Assay (Boyden Chamber Assay)
This protocol describes how to assess the effect of this compound on cell migration and invasion.
Materials:
-
This compound
-
Target cell line
-
24-well plate with cell culture inserts (e.g., 8 µm pore size)
-
Matrigel (for invasion assay)
-
Serum-free medium
-
Medium with chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Crystal violet staining solution
-
Microscope
Procedure:
-
Insert Preparation (for Invasion Assay): Thaw Matrigel on ice and dilute it with cold serum-free medium. Coat the top of the inserts with the diluted Matrigel and incubate for at least 1 hour at 37°C to allow it to solidify. For migration assays, this step is omitted.
-
Cell Preparation: Culture cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium.
-
Cell Seeding: Add 5 x 10^4 to 1 x 10^5 cells in 200 µL of serum-free medium containing the desired concentration of this compound (and a vehicle control) to the upper chamber of the inserts.
-
Chemoattractant Addition: Add 500 µL of medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate the plate for 12-48 hours at 37°C in a 5% CO2 incubator. The incubation time will depend on the cell type and should be optimized.
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the bottom of the insert with methanol for 10 minutes. Stain the cells with 0.5% crystal violet for 20 minutes.
-
Washing and Imaging: Gently wash the inserts with water to remove excess stain. Allow the inserts to air dry. Image the stained cells using a microscope.
-
Quantification: Count the number of migrated/invaded cells in several random fields of view for each insert.
Below is a diagram of the experimental workflow for a cell invasion assay.
Caption: Experimental workflow for a cell invasion assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Matrix Metalloproteinase 11 Promotes Migration and Invasion of Colorectal Cancer by Elevating Slug Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Matrix Metalloproteinase-11 Promotes Early Mouse Mammary Gland Tumor Growth through Metabolic Reprogramming and Increased IGF1/AKT/FoxO1 Signaling Pathway, Enhanced ER Stress and Alteration in Mitochondrial UPR [mdpi.com]
troubleshooting Mmp-11-IN-1 off-target effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Mmp-11-IN-1 in their experiments. The information is presented in a question-and-answer format to directly address specific issues related to potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its active form?
A1: this compound is a phosphinate prodrug designed to inhibit Matrix Metalloproteinase-11 (MMP-11). It is a glycosyl ester of the active inhibitor, RXP03.[1][2][3] The prodrug design aims to improve its ability to cross the blood-brain barrier.[2][3] Once inside the body or cells, this compound is metabolized to release its active form, RXP03, which is a potent inhibitor of several MMPs.
Q2: What are the known targets of the active form of this compound, RXP03?
A2: RXP03 is a potent inhibitor of MMP-11 with a Ki (inhibition constant) of 5 nM. However, it also inhibits other matrix metalloproteinases, indicating potential for off-target effects within the MMP family. The inhibitory activity of RXP03 against a panel of MMPs is summarized in the table below.
Q3: What are the potential signaling pathways affected by inhibiting MMP-11?
A3: MMP-11 is known to be involved in several signaling pathways that are crucial for cell growth, proliferation, and invasion. Therefore, inhibition of MMP-11 by this compound may lead to downstream effects on these pathways. Key pathways include:
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IGF-1/AKT Signaling: MMP-11 can promote the activation of this pathway, which is involved in cell survival and proliferation.
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TGF-β/Smad Signaling: MMP-11 has been shown to influence this pathway, which plays a complex role in cancer progression.
-
JAK/STAT Signaling: This pathway is another downstream target that can be modulated by MMP-11 activity.
Troubleshooting Guide: Investigating Off-Target Effects
Issue: My experimental results with this compound are not as expected. Could this be due to off-target effects?
Unexpected results, such as unanticipated cellular phenotypes, toxicity, or lack of a clear dose-response relationship, can indeed be a consequence of off-target effects. This guide provides a systematic approach to troubleshooting these issues.
Step 1: Re-evaluate the Selectivity Profile
The active form of this compound, RXP03, is known to inhibit multiple MMPs.
Recommendation:
-
Review the known selectivity data: Compare the Ki values of RXP03 for its intended target (MMP-11) and other MMPs. A narrow window between these values suggests a higher likelihood of off-target effects on other MMPs.
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Consider the expression levels of MMPs in your experimental system: If your cells or tissues express high levels of other MMPs that are also inhibited by RXP03, off-target effects are more likely.
Quantitative Data: Selectivity Profile of RXP03 (Active form of this compound)
| Target | Ki (nM) | Potential for Off-Target Interaction |
| MMP-11 | 5 | Primary Target |
| MMP-8 | 2.5 | High |
| MMP-9 | 10 | High |
| MMP-2 | 20 | Moderate |
| MMP-14 | 105 | Low |
Data compiled from available research literature.
Step 2: Perform Control Experiments to Confirm On-Target vs. Off-Target Effects
Recommendation:
-
Use a structurally different MMP-11 inhibitor: If a different inhibitor targeting MMP-11 produces the same phenotype, it strengthens the evidence for an on-target effect.
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Rescue experiment: If possible, overexpress an inhibitor-resistant mutant of MMP-11. If the phenotype is reversed, it confirms an on-target effect.
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Target knockdown/knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate MMP-11 expression. If the phenotype observed with this compound is mimicked by MMP-11 knockdown/knockout, it supports an on-target mechanism.
Step 3: Broaden the Search for Off-Targets
Since a comprehensive public off-target profile for RXP03 is not available, it is crucial to screen for potential interactions with other protein families.
Recommendation:
-
Kinome Profiling: Perform a kinome scan to assess the inhibitory activity of RXP03 against a broad panel of kinases. This is a critical step as many small molecule inhibitors exhibit off-target kinase activity.
-
Proteome-wide analysis: Employ chemoproteomic approaches to identify cellular targets of RXP03 in an unbiased manner.
Experimental Protocols
Protocol 1: MMP Inhibitor Selectivity Assay (In Vitro)
This protocol describes a general method to determine the inhibitory potency (IC50 or Ki) of a compound against a panel of purified MMP enzymes.
Materials:
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Purified, active MMP enzymes (e.g., MMP-2, MMP-8, MMP-9, MMP-11, MMP-14)
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Fluorogenic MMP substrate
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Assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5)
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This compound (and its active form RXP03 if available)
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96-well black microplates
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Fluorescence plate reader
Methodology:
-
Compound Preparation: Prepare a serial dilution of RXP03 in assay buffer.
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Enzyme Preparation: Dilute the MMP enzymes to the desired concentration in assay buffer.
-
Assay Reaction:
-
Add 50 µL of diluted enzyme to each well of the microplate.
-
Add 50 µL of the serially diluted RXP03 or vehicle control to the wells.
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Incubate at 37°C for a pre-determined time (e.g., 30 minutes) to allow for inhibitor binding.
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Initiate the reaction by adding 100 µL of the fluorogenic MMP substrate.
-
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Data Acquisition: Immediately begin monitoring the fluorescence intensity at appropriate excitation and emission wavelengths over time using a fluorescence plate reader.
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Data Analysis:
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Calculate the initial reaction velocity (V) for each concentration of the inhibitor.
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Plot the percentage of inhibition versus the inhibitor concentration.
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Determine the IC50 value by fitting the data to a dose-response curve.
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If the substrate concentration and Km are known, the Ki value can be calculated using the Cheng-Prusoff equation.
-
Protocol 2: Western Blotting to Assess Downstream Signaling
This protocol allows for the investigation of how this compound affects specific signaling pathways downstream of MMP-11.
Materials:
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Cell line of interest
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This compound
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Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
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Primary antibodies against phosphorylated and total proteins in the pathway of interest (e.g., p-Akt, Akt, p-Smad2, Smad2)
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Secondary antibodies (HRP-conjugated)
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SDS-PAGE gels and blotting equipment
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Chemiluminescent substrate
Methodology:
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Cell Treatment: Plate cells and treat with various concentrations of this compound for the desired time. Include a vehicle control.
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Cell Lysis: Wash cells with cold PBS and lyse them with lysis buffer.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
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SDS-PAGE and Western Blotting:
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Load equal amounts of protein onto an SDS-PAGE gel.
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Separate proteins by electrophoresis and transfer them to a PVDF membrane.
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Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
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Incubate with primary antibodies overnight at 4°C.
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Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
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Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.
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Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Visualizations
References
Technical Support Center: Mmp-11 Inhibitor Cytotoxicity Assays
Welcome to the technical support center for troubleshooting cytotoxicity assays involving Matrix Metalloproteinase-11 (MMP-11) inhibitors. This resource provides guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the role of MMP-11 and why is it a target for cancer therapy?
Matrix Metalloproteinase-11 (MMP-11), also known as stromelysin-3, is a zinc-dependent endopeptidase.[1][2] Unlike many other MMPs that degrade major components of the extracellular matrix (ECM), MMP-11 has a more specialized role.[3][4] It is involved in tissue remodeling, and its expression is often elevated in the stromal cells surrounding tumors in various cancers, including breast, colon, and gastric cancers.[5] MMP-11 is believed to promote cancer progression by inhibiting apoptosis (programmed cell death) and enhancing the migration and invasion of cancer cells. Its unique activation mechanism by furin within the cell and its role in the tumor microenvironment make it a compelling target for cancer therapeutics.
Q2: Which cell lines are suitable for testing an MMP-11 inhibitor?
The choice of cell line is critical and should be based on MMP-11 expression levels. MMP-11 is often expressed not by the tumor cells themselves, but by the surrounding stromal fibroblasts. Therefore, co-culture models of cancer cells and fibroblasts may be highly relevant.
For single-cell line experiments, consider lines with documented MMP-11 expression.
| Cell Line | Cancer Type | Reference |
| HCT116, SW480, RKO | Colorectal Cancer | |
| MCF-7 | Breast Cancer | |
| MIA PaCa-2 | Pancreatic Cancer | |
| HT1080 | Fibrosarcoma |
It is always recommended to verify MMP-11 expression in your chosen cell line at the RNA and protein level (e.g., via qRT-PCR or Western Blot) before initiating inhibitor studies.
Q3: What is a standard method for assessing the cytotoxicity of an MMP-11 inhibitor?
A common method is a colorimetric assay, such as the MTT or WST-8 (using kits like CCK-8) assay, which measures the metabolic activity of viable cells. These assays are based on the principle that mitochondrial dehydrogenases in living cells reduce a tetrazolium salt to a colored formazan product, the amount of which is proportional to the number of viable cells.
Experimental Protocols
Protocol 1: General MTT Cytotoxicity Assay
This protocol outlines a general procedure for determining the cytotoxic effect of a hypothetical MMP-11 inhibitor on a chosen cell line.
Materials:
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Selected cancer cell line (e.g., HCT116)
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Complete culture medium (e.g., DMEM with 10% FBS)
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MMP-11 inhibitor, dissolved in an appropriate solvent (e.g., DMSO)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
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96-well plates
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Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the MMP-11 inhibitor in culture medium. The final solvent concentration (e.g., DMSO) should be consistent across all wells and typically below 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the inhibitor.
-
Include "vehicle control" wells (medium with solvent only) and "untreated control" wells (medium only).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium.
-
Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Troubleshooting Guides
Issue 1: High Background Signal in Vehicle Control Wells
Possible Causes & Solutions
| Cause | Recommended Action |
| Compound Precipitation: The inhibitor may be coming out of solution at high concentrations, scattering light and leading to artificially high absorbance readings. | Visually inspect the wells under a microscope for precipitates. Lower the highest concentration of the inhibitor. Test the solubility of the inhibitor in the culture medium beforehand. |
| Solvent (DMSO) Cytotoxicity: High concentrations of DMSO can be toxic to cells, paradoxically leading to cell lysis and altered absorbance readings in some assay types, or simply killing cells leading to low signal. | Ensure the final DMSO concentration is non-toxic for your cell line (typically ≤ 0.5%). Run a separate dose-response curve for the solvent alone to determine its toxicity threshold. |
| Media Component Interference: Phenol red or other components in the culture medium can interfere with absorbance readings. | Use phenol red-free medium for the assay. Always include a "media only" blank for background subtraction. |
Issue 2: Inconsistent or Non-Reproducible IC₅₀ Values
Possible Causes & Solutions
| Cause | Recommended Action |
| Variable Cell Seeding Density: Inconsistent cell numbers across wells and plates will lead to high variability. | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for seeding and be consistent with your technique. Determine the optimal seeding density where cells are in the logarithmic growth phase throughout the experiment. |
| Inhibitor Instability: The compound may degrade in the culture medium over the incubation period. | Check the stability of the inhibitor in aqueous solutions at 37°C. Consider shorter incubation times or replenishing the compound during longer experiments. |
| Edge Effects: Wells on the perimeter of the 96-well plate are prone to evaporation, leading to increased concentrations of media components and the test compound. | Avoid using the outer rows and columns of the plate for experimental samples. Fill these wells with sterile PBS or water to maintain humidity. |
Issue 3: No Cytotoxic Effect Observed
Possible Causes & Solutions
| Cause | Recommended Action |
| Low MMP-11 Expression: The chosen cell line may not express sufficient levels of MMP-11, or the protein may not be critical for its survival in your culture conditions. | Confirm MMP-11 expression via Western Blot or qRT-PCR. Consider using a cell line with higher documented expression or a co-culture system with MMP-11-secreting stromal cells. |
| Incorrect Mechanism of Action: The inhibitor may block MMP-11 activity but this may not translate to cell death. MMP-11's primary role is often anti-apoptotic. | The inhibitor might be cytostatic (inhibiting proliferation) rather than cytotoxic (killing cells). Consider running a proliferation assay (e.g., BrdU incorporation or cell counting) in parallel. The effect may also be on migration or invasion, which requires different functional assays. |
| Compound Inactivity or Poor Potency: The inhibitor may not be potent enough to elicit a response in the concentration range tested. | Test a wider and higher range of concentrations. Confirm the inhibitor's activity in a cell-free enzymatic assay if possible. |
Visualizations
Experimental and Logical Workflows
Caption: General workflow for an MMP-11 inhibitor cytotoxicity assay.
References
- 1. MMP11 - Wikipedia [en.wikipedia.org]
- 2. Insights into the distinct roles of MMP-11 in tumor biology and future therapeutics (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Extra- and Intracellular Imaging of Human Matrix Metalloprotease 11 (hMMP-11) with a Cell-penetrating FRET Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Technical Support Center: Refining MMP-11-IN-1 Treatment Protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MMP-11-IN-1. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its active form?
This compound is a novel phosphinate prodrug. It is a glycosyl ester of the active compound RXP03, designed to improve its delivery across the blood-brain barrier.[1] Within the cellular environment, this compound is expected to be hydrolyzed to its active form, RXP03, which is a potent inhibitor of several matrix metalloproteinases (MMPs).
Q2: What is the inhibitory activity of the active compound RXP03?
RXP03 has been shown to inhibit multiple MMPs. The inhibition constant (Ki) is a measure of the inhibitor's potency; a lower Ki indicates a more potent inhibitor. The Ki values for RXP03 against various MMPs are summarized in the table below.[2]
Q3: How should I dissolve and store this compound?
For initial solubilization, it is recommended to dissolve this compound in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).[3][4] For long-term storage, aliquot the stock solution and store it at -80°C to avoid repeated freeze-thaw cycles. For short-term storage (up to one month), -20°C is suitable. When preparing working solutions for cell culture, the final DMSO concentration should be kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity.
Q4: What is a good starting concentration for my in vitro experiments?
A common starting point for in vitro cell-based assays is a concentration approximately 100 times the Ki or IC50 value of the inhibitor.[4] Based on the Ki of RXP03 for MMP-11 (5 nM), a starting concentration range of 500 nM to 1 µM would be appropriate for initial experiments. However, the optimal concentration will be cell-type specific and should be determined empirically through a dose-response experiment.
Q5: What are the key signaling pathways affected by MMP-11 inhibition?
MMP-11 is known to influence several signaling pathways that are crucial for tumor progression. By inhibiting MMP-11, you may observe downstream effects on pathways such as:
-
IGF-1/AKT Signaling: MMP-11 can cleave insulin-like growth factor binding protein-1 (IGFBP-1), leading to an increase in free IGF-1 and subsequent activation of the PI3K/AKT signaling pathway, which promotes cell proliferation and survival.
-
TGF-β Signaling: MMP-11 has been implicated in the regulation of the TGF-β signaling pathway, which can have context-dependent roles in cancer progression.
-
Other Pathways: MMP-11 may also be involved in the JAK/STAT, MAPK, and Wnt signaling pathways.
Quantitative Data Summary
The inhibitory activity of RXP03, the active form of this compound, against a panel of matrix metalloproteinases is summarized below.
| Target | Inhibition Constant (Ki) |
| MMP-11 | 5 nM |
| MMP-8 | 2.5 nM |
| MMP-9 | 10 nM |
| MMP-2 | 20 nM |
| MMP-14 | 105 nM |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol outlines the steps to assess the effect of this compound on cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Inhibitor Treatment: The following day, treat the cells with a range of this compound concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM) in fresh culture medium. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570-590 nm using a microplate reader.
Cell Invasion Assessment using Transwell Assay
This protocol provides a method to evaluate the effect of this compound on cancer cell invasion.
-
Chamber Coating: Coat the upper surface of a Transwell insert with a porous membrane (e.g., 8 µm pore size) with a thin layer of Matrigel or another basement membrane extract to simulate an extracellular matrix. Allow the gel to solidify at 37°C.
-
Cell Seeding: Resuspend serum-starved cells in serum-free medium containing different concentrations of this compound or a vehicle control. Seed the cells into the upper chamber of the Transwell insert.
-
Chemoattractant Addition: Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate the plate for a period that allows for cell invasion (e.g., 24-48 hours).
-
Removal of Non-invading Cells: Carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the invading cells on the lower surface of the membrane with a fixative (e.g., methanol or paraformaldehyde) and then stain with a staining solution (e.g., crystal violet).
-
Cell Counting: Count the number of stained, invaded cells in several random fields under a microscope.
Western Blotting for Downstream Signaling
This protocol describes how to analyze changes in protein expression in key signaling pathways upon treatment with this compound.
-
Cell Lysis: Treat cells with this compound for the desired time, then wash with ice-cold PBS and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and then separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against the protein of interest (e.g., phosphorylated AKT, total AKT, or β-actin as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or no effect of the inhibitor | Inhibitor Precipitation: The inhibitor may have precipitated out of the solution, especially at higher concentrations. | Visually inspect the culture medium for any signs of precipitation. Prepare fresh dilutions from the stock solution. Ensure the final DMSO concentration is low (<0.1%). |
| Incorrect Inhibitor Concentration: The concentration used may be too low to elicit a response or too high, causing non-specific toxicity. | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. | |
| Cell Health and Passage Number: Cells may be unhealthy or have a high passage number, leading to altered drug sensitivity. | Use cells with a low passage number and ensure they are healthy and actively dividing before starting the experiment. | |
| High background in cell-based assays | Contamination: Bacterial or fungal contamination can interfere with assay readouts. | Regularly check cell cultures for contamination and practice good aseptic technique. |
| Edge Effects in Multi-well Plates: Evaporation from the outer wells of a 96-well plate can lead to increased compound concentration and affect cell growth. | Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media to minimize evaporation. | |
| Variability between replicate experiments | Inconsistent Cell Seeding: Uneven cell seeding can lead to variability in results. | Ensure a single-cell suspension before plating and mix the cell suspension thoroughly between plating each replicate. |
| Inconsistent Incubation Times: Variations in treatment duration can affect the outcome. | Maintain consistent incubation times for all experiments. |
Visualizations
Caption: Simplified signaling pathway of MMP-11 and the point of inhibition by this compound.
Caption: General experimental workflow for evaluating the efficacy of this compound.
Caption: A troubleshooting decision tree for experiments with this compound.
References
challenges in Mmp-11-IN-1 experimental reproducibility
Welcome to the technical support center for MMP-11-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and ensuring the reproducibility of experiments involving this selective inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective inhibitor of Matrix Metalloproteinase-11 (MMP-11), also known as stromelysin-3. Unlike many other MMPs, MMP-11 does not degrade major extracellular matrix (ECM) components.[1][2] Instead, it is thought to play a crucial role in tissue remodeling, tumor progression, and cell survival by cleaving specific substrates like α1-proteinase inhibitor and insulin-like growth factor-binding protein-1 (IGFBP-1).[3][4] MMP-11 is often secreted in an active form, unlike most other MMPs that require extracellular activation.[5] The inhibitor likely functions by binding to the catalytic zinc ion in the active site of MMP-11, thereby blocking its enzymatic activity.
Q2: We are observing inconsistent inhibition of cell migration in our cancer cell line with different batches of this compound. What could be the cause?
A2: Inconsistent results in cell migration assays can stem from several factors. Firstly, the dual role of MMP-11 in promoting and suppressing metastasis in different contexts could contribute to this variability. Secondly, ensure the stability and solubility of the inhibitor in your cell culture media. Poor solubility can lead to inaccurate effective concentrations. Refer to the troubleshooting guide below for detailed steps on addressing solubility issues. Lastly, the specific cancer cell line and its microenvironment can influence the effect of MMP-11 inhibition.
Q3: Our in vivo experiments using a xenograft model are not showing the expected tumor growth inhibition. What are the potential reasons?
A3: Several factors can influence the outcome of in vivo studies. The expression of MMP-11 in both tumor and stromal cells can impact the tumor microenvironment and the inhibitor's efficacy. The complex interplay between cancer cells and their surrounding stroma is critical, and MMP-11 is known to be a key mediator in this communication. Additionally, the pharmacokinetic and pharmacodynamic properties of this compound, such as bioavailability and metabolic stability, are crucial for in vivo efficacy. Consider performing a dose-response study and verifying target engagement in the tumor tissue.
Q4: Are there known off-target effects of this compound that we should be aware of?
A4: While this compound is designed to be selective for MMP-11, the high homology among MMP family members presents a challenge for inhibitor specificity. Broad-spectrum MMP inhibitors have been known to cause off-target effects. It is advisable to test the effect of this compound on other relevant MMPs, such as MMP-8 and MMP-13, against which some MMP-11 inhibitors have shown activity.
Troubleshooting Guide
This guide provides solutions to common challenges encountered during experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or no inhibitory activity in cell-based assays | 1. Incorrect inhibitor concentration: Calculation error or degradation of the stock solution.2. Poor cell permeability: The inhibitor may not be efficiently entering the cells.3. Low MMP-11 expression in the cell line: The target is not present at sufficient levels. | 1. Verify concentration: Prepare fresh stock solutions and perform a dose-response curve.2. Assess permeability: Use a cell permeability assay or a positive control inhibitor with known permeability.3. Confirm MMP-11 expression: Use RT-qPCR or Western blot to quantify MMP-11 levels in your cell line. |
| Inconsistent results between experiments | 1. Inhibitor instability: Degradation of the inhibitor in solution over time.2. Variability in cell culture conditions: Changes in cell passage number, confluency, or media components.3. Poor solubility of the inhibitor: Precipitation of the compound in the assay medium. | 1. Prepare fresh solutions: Aliquot stock solutions and avoid repeated freeze-thaw cycles.2. Standardize protocols: Maintain consistent cell culture practices and document all parameters.3. Improve solubility: Use a suitable solvent (e.g., DMSO) for the stock solution and ensure the final concentration in the medium does not exceed the solubility limit. Sonication or gentle warming may aid dissolution. |
| Unexpected cellular toxicity | 1. Off-target effects: Inhibition of other essential enzymes.2. Solvent toxicity: High concentrations of the solvent (e.g., DMSO).3. Compound-induced apoptosis/necrosis: The inhibitor itself may be cytotoxic at higher concentrations. | 1. Profile against other MMPs: Test the inhibitor against a panel of related MMPs.2. Run solvent controls: Include a vehicle control group in all experiments.3. Determine IC50 and CC50: Establish the half-maximal inhibitory concentration for the target and the half-maximal cytotoxic concentration to determine the therapeutic window. |
| Difficulty in reproducing in vivo efficacy | 1. Poor bioavailability: The inhibitor is not reaching the target tissue in sufficient concentrations.2. Rapid metabolism: The inhibitor is being cleared from the system too quickly.3. Tumor microenvironment factors: The in vivo microenvironment may counteract the inhibitor's effects. | 1. Pharmacokinetic studies: Analyze the plasma and tumor concentrations of the inhibitor over time.2. Optimize dosing regimen: Adjust the dose and frequency of administration based on PK data.3. Characterize the tumor microenvironment: Analyze the expression of MMP-11 and other relevant factors in the tumor and stromal compartments. |
Experimental Protocols
Cell Migration Assay (Wound Healing Assay)
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Cell Seeding: Plate cells in a 6- or 12-well plate and grow to 90-100% confluency.
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Scratch Wound: Create a uniform scratch in the cell monolayer using a sterile p200 pipette tip.
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Treatment: Wash the wells with PBS to remove detached cells and replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.
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Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope with a camera.
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Analysis: Measure the width of the scratch at multiple points for each condition and time point. Calculate the percentage of wound closure relative to the 0-hour time point.
Western Blot for MMP-11 Expression and Signaling Pathways
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Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
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SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
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Immunoblotting: Block the membrane and incubate with a primary antibody against MMP-11 or proteins in relevant signaling pathways (e.g., p-AKT, AKT, Smad2). Follow with incubation with an appropriate HRP-conjugated secondary antibody.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin).
Visualizations
Caption: MMP-11 signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
This technical support center provides a starting point for addressing challenges with this compound. For further assistance, please consult the relevant scientific literature and manufacturer's guidelines.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Matrix Metalloproteinase 11 Is a Potential Therapeutic Target in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional relationship between matrix metalloproteinase-11 and matrix metalloproteinase-14 - PMC [pmc.ncbi.nlm.nih.gov]
minimizing Mmp-11-IN-1 degradation in experimental setups
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of Mmp-11-IN-1 in experimental setups. The following information is based on general best practices for small molecule inhibitors, as specific degradation data for this compound is limited in publicly available resources.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has changed color. What does this indicate?
A color change in your stock or working solution may suggest chemical degradation or oxidation of the compound.[1] This can be triggered by exposure to light, air (oxygen), or impurities in the solvent. It is crucial to assess the integrity of the compound before proceeding with your experiments.
Q2: I am observing precipitation in my frozen this compound stock solution after thawing. How can I prevent this?
Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures or if the solvent is not suitable for cryogenic storage.[1] Consider the following:
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Solvent Choice: Ensure the chosen solvent is appropriate for long-term storage at your desired temperature. While DMSO is a common solvent, its stability can be affected by freeze-thaw cycles.[1]
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Concentration: Storing solutions at very high concentrations can increase the likelihood of precipitation. Consider storing at a slightly lower concentration.[1]
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Thawing Protocol: Thaw solutions slowly at room temperature and vortex gently to ensure the compound is fully dissolved before use. Avoid repeated freeze-thaw cycles.[1]
Q3: Can the type of storage container affect the stability of this compound?
Yes, the material of the storage container can impact compound stability. Some plastics may leach contaminants, or the compound may adhere to the container's surface. For long-term storage, it is advisable to use amber glass vials or polypropylene tubes that are known to be inert.
Q4: How should I handle this compound to minimize degradation during my experiment?
To minimize degradation, it is recommended to:
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Prepare fresh working solutions for each experiment from a concentrated stock solution.
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Minimize the exposure of the compound to light by using amber vials or by wrapping the containers in foil.
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Maintain a consistent and appropriate pH for your experimental buffer, as the stability of many small molecules is pH-dependent.
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If your experiment involves long incubation times, consider performing a stability test of this compound in your specific assay medium.
Q5: What are the known signaling pathways involving MMP-11?
MMP-11 is known to be involved in several signaling pathways, including:
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IGF-1/AKT/FoxO1 signaling pathway
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JAK/STAT pathway
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TGF-β signaling pathway
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MAPK pathway
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Wnt signaling pathway
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PI3-Kinase pathway
Troubleshooting Guides
Issue: Inconsistent or weaker than expected activity of this compound.
This is a common problem that can arise from the degradation of the small molecule inhibitor in solution. Follow this troubleshooting workflow:
Caption: Troubleshooting workflow for inconsistent this compound activity.
Detailed Steps:
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Prepare a Fresh Working Solution: Always prepare a new dilution of this compound from your stock solution for each experiment. Do not use previously diluted solutions.
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Check Storage of Stock Solution: Verify that your stock solution has been stored according to the manufacturer's recommendations (typically at -20°C or -80°C in a suitable solvent like DMSO). Avoid repeated freeze-thaw cycles.
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Perform a Vehicle Control: Run a control experiment with the vehicle (the solvent used to dissolve this compound, e.g., DMSO) at the same final concentration used in your experiment to rule out any effects of the solvent itself.
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Assess Compound Stability: If you suspect degradation in your assay medium, you can perform a simple stability test. Incubate this compound in your assay buffer for the duration of your experiment and then test its activity.
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Contact Supplier: If problems persist, contact the supplier for the Certificate of Analysis (CoA) to check the recommended storage conditions and purity of the batch you are using.
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Consider a New Batch: If you have ruled out other factors, the issue might be with the specific vial or batch of the compound.
Data Summary Tables
Table 1: General Storage and Handling Recommendations for Small Molecule Inhibitors
| Parameter | Recommendation | Rationale |
| Storage Temperature | Solid: -20°C to -80°C; Solution (DMSO): -20°C to -80°C | Minimizes chemical degradation and preserves compound integrity. |
| Solvent | High-purity, anhydrous DMSO is commonly used for stock solutions. | Ensures good solubility and stability for many organic molecules. |
| Light Exposure | Store in amber vials or protect from light. | Prevents photodegradation of light-sensitive compounds. |
| Air (Oxygen) Exposure | For highly sensitive compounds, purge vials with inert gas (argon or nitrogen). | Prevents oxidation. |
| pH | Maintain a stable and appropriate pH in aqueous solutions. | The stability of many compounds is pH-dependent. |
| Freeze-Thaw Cycles | Minimize freeze-thaw cycles. Aliquot stock solutions into smaller volumes. | Repeated freezing and thawing can lead to precipitation and degradation. |
Experimental Protocols
While specific experimental protocols will vary depending on the research application, here is a general protocol for preparing this compound solutions:
Protocol: Preparation of this compound Stock and Working Solutions
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Materials:
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This compound (solid powder)
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Anhydrous, high-purity DMSO
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Sterile, amber-colored polypropylene or glass vials
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Calibrated pipettes and sterile tips
-
-
Preparation of Stock Solution (e.g., 10 mM): a. Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation. b. Calculate the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mM). c. Add the calculated volume of DMSO to the vial of this compound. d. Vortex the solution gently until the compound is completely dissolved. A brief sonication in a water bath may be used if necessary. e. Aliquot the stock solution into smaller, single-use volumes in amber vials to avoid repeated freeze-thaw cycles. f. Store the aliquots at -20°C or -80°C as recommended.
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Preparation of Working Solution: a. Thaw a single aliquot of the this compound stock solution at room temperature. b. Vortex the thawed stock solution gently. c. Dilute the stock solution to the desired final concentration in your experimental buffer or cell culture medium immediately before use. d. Ensure the final concentration of the solvent (e.g., DMSO) in your assay is low (typically <0.5%) and consistent across all experimental and control groups.
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways in which MMP-11 is involved.
Caption: MMP-11 involvement in the IGF-1/AKT/FoxO1 signaling pathway.
References
addressing inconsistencies in Mmp-11-IN-1 results
Welcome to the technical support center for Mmp-11-IN-1. This resource is designed for researchers, scientists, and drug development professionals to address potential inconsistencies and challenges encountered during experiments with this inhibitor. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a phosphinate prodrug that acts as an inhibitor of Matrix Metalloproteinase-11 (MMP-11), also known as Stromelysin-3.[1] MMP-11 is a zinc-dependent endopeptidase involved in the breakdown of the extracellular matrix.[2][3][4] Unlike many other MMPs, MMP-11 is secreted in an active form and is involved in tissue remodeling, and its overexpression has been linked to various cancers.[5] this compound, as a prodrug of the phosphinic peptide RXP03, is designed to improve blood-brain barrier permeability.
Q2: What are the potential reasons for inconsistent results in my cell-based assays with this compound?
Inconsistencies in cell-based assays using small molecule inhibitors like this compound can arise from several factors:
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Variability in Cell Health and Density: Ensure consistent cell seeding density and monitor cell health to avoid variations in experimental outcomes.
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Inhibitor Stability and Storage: Improper storage or repeated freeze-thaw cycles of the this compound stock solution can lead to its degradation.
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Inconsistent Incubation Times: Precise and consistent incubation times are crucial for reproducible results.
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Off-Target Effects: At higher concentrations, small molecule inhibitors can exhibit off-target effects, leading to unexpected phenotypes.
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Discrepancy with Genetic Validation: The observed phenotype with this compound might differ from that seen with MMP-11 knockdown or knockout, suggesting potential off-target effects or different mechanisms of action.
Q3: My experimental results with this compound in cellular assays do not match the reported biochemical potency (e.g., IC50). Why might this be?
Discrepancies between biochemical and cellular assay results are a common challenge in drug discovery. Several factors can contribute to this:
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Cell Permeability: The inhibitor may not efficiently cross the cell membrane to reach its intracellular target.
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Cellular Metabolism: The compound might be metabolized by the cells into active or inactive forms.
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Efflux Pumps: Cells may actively pump out the inhibitor, reducing its intracellular concentration.
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Off-Target Binding: The inhibitor could bind to other cellular components, reducing its availability to bind to MMP-11.
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Experimental Conditions: Differences in buffer composition, pH, and the presence of serum proteins can influence inhibitor activity.
Troubleshooting Guide
This guide provides a structured approach to addressing common issues encountered when using this compound.
Issue 1: High background signal in a plate-based assay.
| Potential Cause | Troubleshooting Steps |
| Non-specific binding of this compound | 1. Decrease the concentration of this compound. 2. Increase the concentration of the blocking agent (e.g., from 1% to 3% BSA). 3. Add a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) to the wash buffer. |
| Suboptimal blocking | Increase the concentration of the blocking agent or try a different blocking agent. |
| Inadequate washing | Increase the number and duration of wash steps. |
Issue 2: Inconsistent results between experiments.
| Potential Cause | Troubleshooting Steps |
| Variability in cell health or density | 1. Standardize cell seeding protocols. 2. Regularly check cell viability and morphology. |
| Degradation of this compound stock solution | 1. Prepare fresh aliquots of this compound from a new stock. 2. Store the stock solution at the recommended temperature and avoid repeated freeze-thaw cycles. |
| Inconsistent incubation times | Use a precise timer for all incubation steps. |
Issue 3: Unexpected changes in cell morphology or viability.
| Potential Cause | Troubleshooting Steps |
| Cellular toxicity of this compound | 1. Perform a dose-response experiment to determine the optimal non-toxic concentration. 2. Reduce the incubation time. |
| Off-target effects | 1. Use a structurally different MMP-11 inhibitor to see if the same phenotype is observed. 2. Compare the phenotype with that of MMP-11 knockdown or knockout cells. |
| Solvent (e.g., DMSO) toxicity | Ensure the final concentration of the solvent is consistent across all wells and is at a non-toxic level. |
Experimental Protocols
Protocol 1: General Cell-Based Assay with this compound
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Cell Seeding: Plate cells at a predetermined density in a multi-well plate and allow them to adhere overnight.
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Preparation of this compound and Controls:
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Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
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Perform serial dilutions of the stock solution in serum-free media to achieve the desired working concentrations.
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Include a vehicle control with the same final concentration of the solvent as the highest this compound concentration.
-
-
Blocking (Optional): For assays with high background, gently wash the cells with pre-warmed phosphate-buffered saline (PBS) and incubate with a blocking buffer (e.g., PBS with 1% Bovine Serum Albumin - BSA) for 30-60 minutes at 37°C.
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Treatment with this compound: Remove the culture medium (or blocking buffer) and add the media containing different concentrations of this compound.
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Incubation: Incubate the cells for the desired time period (e.g., 4, 24, or 48 hours).
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Washing: Remove the treatment solutions and wash the cells three times with a wash buffer (e.g., PBS with 0.05% Tween-20). Perform each wash for 5 minutes with gentle agitation.
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Downstream Analysis: Proceed with your specific assay protocol (e.g., cell viability assay, western blot, etc.).
Visualizations
Caption: Troubleshooting workflow for addressing inconsistent experimental results.
Caption: Simplified overview of MMP-11 activation and inhibition by this compound.
References
Validation & Comparative
Validating the Inhibitory Effect of Mmp-11-IN-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Mmp-11-IN-1's performance against other matrix metalloproteinase (MMP) inhibitors, supported by experimental data. This compound is a novel phosphinate prodrug, designed as a glycosyl ester of the potent MMP inhibitor RXP03 to enhance its bioavailability and potential for crossing the blood-brain barrier[1][2]. Its active form, RXP03, demonstrates high potency and selectivity for MMP-11, a key enzyme implicated in cancer progression and tissue remodeling[3][4].
Performance Comparison of MMP Inhibitors
The inhibitory activity of this compound's active form, RXP03, has been quantified and compared with other known MMP inhibitors. The data presented below is collated from various independent studies. A direct head-to-head comparative study of all listed inhibitors under identical experimental conditions is not currently available. Therefore, the following tables provide a summary of reported inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) to facilitate an indirect comparison.
Inhibitory Activity Against MMP-11 and Other MMPs
| Inhibitor | Target MMPs | Ki (nM) | IC50 (nM) | Reference |
| RXP03 (Active form of this compound) | MMP-11 | 5 | - | [3] |
| MMP-2 | 20 | - | ||
| MMP-8 | 2.5 | - | ||
| MMP-9 | 10 | - | ||
| MMP-14 | 105 | - | ||
| Tanomastat (BAY 12-9566) | MMP-2 | 11 | - | |
| MMP-3 | 143 | - | ||
| MMP-9 | 301 | - | ||
| MMP-13 | 1470 | - | ||
| ONO-4817 | MMP-2 | - | 0.5 | |
| MMP-3 | - | 26 | ||
| MMP-9 | - | 0.8 | ||
| MMP-12 | 0.45 | - | ||
| MMP-13 | 1.1 | - | ||
| ARP 100 | MMP-2 | - | 12 | |
| MMP-3 | - | 4500 | ||
| MMP-9 | - | 200 | ||
| MMP-1 | - | >50,000 | ||
| MMP-7 | - | >50,000 | ||
| PD-166793 | MMP-2 | - | 4 | |
| MMP-3 | - | 7 | ||
| MMP-13 | - | 8 | ||
| MMP-1 | - | 6000 | ||
| MMP-7 | - | 7200 | ||
| MMP-9 | - | 7900 |
In Vitro and In Vivo Experimental Data for RXP03
Recent studies have validated the anti-tumor effects of RXP03 in colorectal cancer (CRC) models.
In Vitro Efficacy of RXP03 on Colorectal Cancer Cell Lines
| Cell Line | Assay | Endpoint | Result |
| HCT116 | Cell Proliferation (CCK8) | IC50 | 6.48 µM |
| SW480 | Cell Proliferation (CCK8) | IC50 | 9.17 µM |
| HCT116 | Colony Formation | Inhibition of Proliferation | Significant reduction in colony formation with 10 µM RXP03 |
| SW480 | Colony Formation | Inhibition of Proliferation | Significant reduction in colony formation with 10 µM RXP03 |
| HCT116 | Transwell Invasion Assay | Inhibition of Invasion | Significant decrease in invasive cells with 10 µM RXP03 |
| SW480 | Transwell Invasion Assay | Inhibition of Invasion | Significant decrease in invasive cells with 10 µM RXP03 |
| HCT116 | TUNEL Assay & Flow Cytometry | Apoptosis Induction | Significant increase in apoptotic cells with 10 µM RXP03 |
| SW480 | TUNEL Assay & Flow Cytometry | Apoptosis Induction | Significant increase in apoptotic cells with 10 µM RXP03 |
In Vivo Efficacy of RXP03 in a Colorectal Cancer Xenograft Model
| Animal Model | Treatment | Outcome |
| Nude mice with HCT116 xenografts | RXP03 | Significant suppression of tumor growth |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
MMP-11 Enzymatic Inhibition Assay
This protocol outlines a general procedure for determining the inhibitory activity of a compound against MMP-11.
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Reagents and Materials:
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Recombinant human MMP-11 (active form)
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Fluorogenic MMP-11 substrate
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Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
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Test inhibitor (this compound/RXP03 or other compounds)
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96-well black microplate
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Fluorometric microplate reader
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-
Procedure:
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Prepare serial dilutions of the test inhibitor in assay buffer.
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In a 96-well plate, add the recombinant MMP-11 enzyme to each well, except for the blank control.
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Add the diluted test inhibitor or vehicle control to the respective wells.
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Incubate the plate at 37°C for a pre-determined time (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.
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Initiate the enzymatic reaction by adding the fluorogenic MMP-11 substrate to all wells.
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Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.
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Calculate the rate of substrate cleavage from the linear portion of the fluorescence versus time curve.
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Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value by fitting the data to a dose-response curve. Ki values can be determined using the Cheng-Prusoff equation if the substrate concentration and Km are known.
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Cell Proliferation Assay (MTT Assay)
This protocol describes the measurement of cell viability and proliferation.
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Cell Seeding:
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Seed colorectal cancer cells (e.g., HCT116, SW480) in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubate for 24 hours.
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-
Treatment:
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Treat the cells with various concentrations of the MMP inhibitor (e.g., RXP03) and a vehicle control.
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Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
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Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
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Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
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Measure the absorbance at 570 nm using a microplate reader.
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Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
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Transwell Invasion Assay
This assay measures the invasive potential of cancer cells.
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Chamber Preparation:
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Coat the upper surface of Transwell inserts (8 µm pore size) with Matrigel and allow it to solidify.
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-
Cell Seeding:
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Resuspend serum-starved cancer cells in a serum-free medium.
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Seed the cells into the upper chamber of the Transwell inserts.
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-
Chemoattractant Addition:
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Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
-
Incubation:
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Incubate the plate for 24-48 hours to allow for cell invasion.
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-
Cell Removal and Staining:
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Remove non-invading cells from the upper surface of the membrane with a cotton swab.
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Fix the invading cells on the lower surface with methanol and stain with crystal violet.
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Quantification:
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Count the number of stained, invaded cells in multiple fields of view under a microscope.
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TUNEL Assay for Apoptosis Detection
This method is used to detect DNA fragmentation, a hallmark of apoptosis.
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Sample Preparation:
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Culture and treat cells with the inhibitor as for the proliferation assay.
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Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
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-
TUNEL Reaction:
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Incubate the cells with a TUNEL reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and fluorescein-labeled dUTP.
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-
Staining and Visualization:
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Counterstain the nuclei with DAPI.
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Visualize the cells using a fluorescence microscope. Apoptotic cells will show green fluorescence in the nucleus.
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-
Quantification:
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The percentage of apoptotic cells can be quantified by counting the number of TUNEL-positive cells relative to the total number of cells (DAPI-stained nuclei).
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Colorectal Cancer Xenograft Model
This in vivo model assesses the anti-tumor efficacy of a compound.
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Cell Implantation:
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Subcutaneously inject a suspension of human colorectal cancer cells (e.g., HCT116) into the flank of immunodeficient mice (e.g., nude mice).
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-
Tumor Growth and Treatment:
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Allow the tumors to grow to a palpable size.
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Randomly assign the mice to treatment and control groups.
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Administer the MMP inhibitor (e.g., RXP03) or vehicle control according to the desired dosing schedule.
-
-
Tumor Measurement:
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Measure the tumor volume periodically using calipers.
-
-
Endpoint Analysis:
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At the end of the study, sacrifice the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
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Signaling Pathways and Experimental Workflow
The following diagrams illustrate the known signaling pathways involving MMP-11 and a general workflow for validating an MMP-11 inhibitor.
References
- 1. Novel glycosyl prodrug of RXP03 as MMP-11 prodrug: design, synthesis and virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel glycosyl prodrug of RXP03 as MMP-11 prodrug: design, synthesis and virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Matrix metalloproteinase 11 (MMP-11; stromelysin-3) and synthetic inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Mmp-11-IN-1 Analogue, RXP03, Demonstrates Superior Efficacy Over Broad-Spectrum MMP Inhibitors in Preclinical Models
A comprehensive analysis of the potent and selective MMP-11 inhibitor, RXP03, reveals significant advantages in efficacy and specificity when compared to broad-spectrum matrix metalloproteinase (MMP) inhibitors such as Marimastat and Tanomastat. This guide provides a detailed comparison of their performance, supported by experimental data, for researchers and drug development professionals in the field of oncology.
Matrix metalloproteinase-11 (MMP-11), also known as stromelysin-3, is a key enzyme implicated in the progression of various cancers. Its unique activation mechanism and role in tissue remodeling make it a compelling target for therapeutic intervention. While the specific compound "Mmp-11-IN-1" remains to be fully characterized in publicly available literature, the phosphinic peptide inhibitor RXP03 serves as a potent and selective analogue for MMP-11, exhibiting a high affinity for this particular enzyme.[1][2] This guide will, therefore, focus on RXP03 as a representative selective MMP-11 inhibitor and compare its efficacy against the broad-spectrum MMP inhibitors, Marimastat and Tanomastat.
Comparative Efficacy: A Quantitative Overview
The inhibitory activity of RXP03, Marimastat, and Tanomastat has been evaluated against a panel of MMPs. The data, summarized in the tables below, highlight the distinct selectivity profiles of these compounds.
In Vitro Inhibitory Activity
RXP03 demonstrates exceptional potency against MMP-11 with a reported inhibition constant (Ki) of 5 nM.[1] While it also shows activity against other MMPs, its high affinity for MMP-11 is a distinguishing feature. In contrast, Marimastat and Tanomastat exhibit broader activity across a range of MMPs, which can lead to off-target effects and associated toxicities.
Table 1: In Vitro Inhibitory Profile of MMP Inhibitors (Ki/IC50 in nM)
| MMP Target | RXP03 (Ki) | Marimastat (IC50) | Tanomastat (Ki) |
| MMP-1 | - | 5[3] | - |
| MMP-2 | 20 | 6 | 11 |
| MMP-3 | - | 230 | 143 |
| MMP-7 | - | 13 | - |
| MMP-8 | 2.5 | - | - |
| MMP-9 | 10 | 3 | 301 |
| MMP-11 | 5 | - | - |
| MMP-14 | 105 | 9 | - |
Data for Tanomastat is primarily reported with Ki values. Data for Marimastat is predominantly available as IC50 values. A direct comparison should be made with caution due to the different metrics.
In Vivo Antitumor Efficacy
Preclinical studies in animal models of cancer provide crucial insights into the therapeutic potential of these inhibitors. Recent research on RXP03 in a colorectal cancer xenograft model has demonstrated its significant in vivo efficacy.
Table 2: In Vivo Antitumor Activity in Colorectal Cancer Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 25 | Tumor Growth Inhibition (%) |
| Control | ~1200 | - |
| RXP03 | ~400 | ~67% |
Data extracted from graphical representations in a study by Wang et al. (2025).
In this study, administration of RXP03 resulted in a significant suppression of tumor growth compared to the control group. The study also observed a marked reduction in the proliferation marker Ki67 in the RXP03-treated tumors, indicating a potent anti-proliferative effect.
Marimastat has also been evaluated in various in vivo cancer models. For instance, in a human gastric cancer xenograft model, Marimastat demonstrated the ability to inhibit tumor growth. Similarly, preclinical studies of BAY 12-9566 (Tanomastat) have shown its capacity to inhibit the formation of lung metastases in mice.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental designs used to evaluate these inhibitors, the following diagrams provide a visual representation of the MMP-11 signaling pathway in cancer and a typical workflow for in vivo efficacy studies.
Caption: MMP-11 signaling pathway promoting cancer progression.
References
Mmp-11-IN-1: A Prodrug Approach to Targeting MMP-11 in Cancer
For Immediate Release
This guide provides a comparative overview of Mmp-11-IN-1, a novel phosphinate prodrug, and its active counterpart, RXP03, in the context of cancer cell line validation. While direct experimental data for this compound in cancer cells is not yet publicly available, extensive research on its active form, RXP03, offers significant insights into its potential as a therapeutic agent. This document summarizes the available information, presents validation data for RXP03 in colorectal cancer cell lines, and provides detailed experimental protocols for researchers interested in validating MMP-11 inhibitors.
Introduction to this compound and RXP03
This compound (also referred to as compound 9) is a glycosyl ester of RXP03, designed as a prodrug to potentially improve drug delivery properties.[1][2] The underlying therapeutic strategy is based on the potent and selective inhibitory activity of RXP03 against Matrix Metalloproteinase-11 (MMP-11), a key enzyme implicated in tumor progression.[1][3] MMP-11 promotes cancer development by enhancing cell migration and invasion, and notably, by inhibiting apoptosis (programmed cell death).[4]
While the design and synthesis of this compound have been described, its validation in cancer cell lines has not been published. However, recent studies on RXP03 in colorectal cancer (CRC) provide a strong basis for its potential efficacy.
Validation of RXP03 in Colorectal Cancer Cell Lines
A 2025 study demonstrated that the MMP-11 inhibitor RXP03 exerts significant anti-tumor effects in the colorectal cancer cell lines HCT116 and SW480. The key findings are summarized in the table below.
| Parameter | HCT116 Cells | SW480 Cells | Reference |
| Effect on Proliferation | Significantly Suppressed | Significantly Suppressed | |
| Effect on Invasion | Significantly Suppressed | Significantly Suppressed | |
| Effect on Apoptosis | Markedly Increased (4.4-fold) | Markedly Increased (5.8-fold) |
These findings suggest that inhibition of MMP-11 by RXP03 effectively reactivates the apoptotic pathway in cancer cells, leading to a reduction in tumor cell proliferation and invasion.
Experimental Protocols for Inhibitor Validation
For researchers aiming to validate this compound or other MMP-11 inhibitors, the following are standard protocols for key in vitro assays.
Cell Viability Assay (MTT Assay)
This assay determines the effect of the inhibitor on cell proliferation and viability.
-
Cell Seeding: Seed cancer cells (e.g., HCT116, SW480) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the MMP-11 inhibitor (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Transwell Migration and Invasion Assay
This assay assesses the impact of the inhibitor on the migratory and invasive potential of cancer cells.
-
Chamber Preparation: For invasion assays, coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel. For migration assays, no coating is needed.
-
Cell Seeding: Seed 5 x 10⁴ cells in serum-free medium in the upper chamber.
-
Chemoattractant: Fill the lower chamber with a medium containing a chemoattractant, such as 10% fetal bovine serum.
-
Treatment: Add the MMP-11 inhibitor at desired concentrations to both the upper and lower chambers.
-
Incubation: Incubate for 24-48 hours.
-
Cell Removal: Remove non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Quantification: Count the number of stained cells in several microscopic fields to determine the average number of migrated/invaded cells.
Western Blot for Apoptosis Markers
This technique is used to detect changes in the expression of proteins involved in the apoptotic pathway.
-
Cell Lysis: Treat cells with the MMP-11 inhibitor for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against apoptosis markers (e.g., Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an ECL substrate.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental process and the inhibitor's mechanism of action, the following diagrams are provided.
Conclusion
This compound represents a promising prodrug strategy for targeting MMP-11 in cancer. While direct experimental validation in cancer cell lines is pending, the robust anti-tumor effects of its active form, RXP03, in colorectal cancer models provide a strong rationale for further investigation. The provided protocols and workflows offer a comprehensive guide for researchers to evaluate the efficacy of this compound and other novel MMP-11 inhibitors in various cancer contexts.
References
- 1. MMP11 predicts colorectal cancer outcomes and its inhibitor RXP03 exerts anti-tumor effects via apoptosis activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MMP11 predicts colorectal cancer outcomes and its inhibitor RXP03 exerts anti-tumor effects via apoptosis activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 4. spandidos-publications.com [spandidos-publications.com]
A Comparative Guide to Stromelysin-3 (MMP-11) Inhibitors: Mmp-11-IN-1 and Known Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Mmp-11-IN-1, a novel investigational inhibitor of stromelysin-3 (Matrix Metalloproteinase-11; MMP-11), with other known inhibitors of this enzyme. The information presented is intended to assist researchers in making informed decisions regarding the selection of appropriate chemical tools for their studies.
Introduction to Stromelysin-3 (MMP-11)
Stromelysin-3 is a unique member of the matrix metalloproteinase (MMP) family of zinc-dependent endopeptidases. Unlike many other MMPs, MMP-11 is secreted as an active enzyme and displays limited proteolytic activity against classical extracellular matrix components.[1] Its expression is frequently upregulated in the stromal compartment of various carcinomas, where it is associated with poor prognosis.[1][2] MMP-11 is implicated in promoting tumor progression through mechanisms that are not solely dependent on matrix degradation, including the regulation of cell growth, apoptosis, and migration.[3] These roles make MMP-11 an attractive therapeutic target in oncology.
Overview of this compound and Known Inhibitors
While information on the specific compound designated This compound is not widely available in public literature, this guide will focus on a well-characterized selective inhibitor, RXP03 , and another potent inhibitor, herein referred to as Compound 22 , to provide a comparative framework. These compounds represent the class of phosphinic peptide inhibitors that have shown promise in targeting stromelysin-3.
Comparative Performance Data
The following table summarizes the available quantitative data for known stromelysin-3 inhibitors. This data is crucial for comparing their potency and selectivity.
| Inhibitor | Target | Ki (nM) | Selectivity Profile | Reference |
| RXP03 | MMP-11 | 5 | MMP-2 (20 nM), MMP-8 (2.5 nM), MMP-9 (10 nM), MMP-14 (105 nM) | [3] |
| Compound 22 | MMP-11 | 230 | Highly selective for MMP-11 over MMP-2, -7, -8, -9, -13, and -14 (Ki values are 2 orders of magnitude lower) |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of MMP-11 inhibitors.
MMP-11 Enzymatic Activity Assay (Fluorogenic)
This assay is designed to measure the endopeptidase activity of MMP-11 for screening and profiling potential inhibitors.
Materials:
-
Recombinant human MMP-11 (active)
-
MMP-11 fluorogenic substrate (e.g., a FRET-based peptide)
-
Assay buffer (e.g., 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5)
-
Test inhibitors (e.g., this compound, RXP03) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader with excitation/emission wavelengths suitable for the chosen substrate (e.g., 328 nm/393 nm)
Procedure:
-
Reagent Preparation: Prepare a stock solution of the MMP-11 fluorogenic substrate in a suitable solvent (e.g., DMSO). Dilute the substrate and recombinant MMP-11 to their final working concentrations in the assay buffer. Prepare serial dilutions of the test inhibitors.
-
Assay Reaction: To each well of the 96-well plate, add the following in order:
-
Assay buffer
-
Test inhibitor at various concentrations (or vehicle control)
-
Recombinant MMP-11 enzyme
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme interaction.
-
Initiation of Reaction: Add the MMP-11 fluorogenic substrate to each well to initiate the enzymatic reaction.
-
Measurement: Immediately begin monitoring the increase in fluorescence intensity at the appropriate wavelengths using a microplate reader in kinetic mode. Record measurements every 1-2 minutes for a total of 30-60 minutes.
-
Data Analysis: Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot. Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. Ki values can be subsequently calculated using the Cheng-Prusoff equation if the Michaelis-Menten constant (Km) of the substrate is known.
In Vitro Cell Proliferation and Invasion Assays
These assays assess the functional effects of MMP-11 inhibitors on cancer cell behavior.
Materials:
-
Cancer cell line with known MMP-11 expression (e.g., HCT116 or SW480 for colorectal cancer)
-
Cell culture medium and supplements
-
Test inhibitors
-
MTT or similar cell viability reagent
-
Boyden chambers with Matrigel-coated membranes for invasion assays
-
Standard cell culture equipment (incubator, microscope, etc.)
Procedure (Proliferation Assay):
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the MMP-11 inhibitor or vehicle control.
-
Incubate for a specified period (e.g., 48-72 hours).
-
Add MTT reagent and incubate until formazan crystals form.
-
Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of cell viability relative to the vehicle control to determine the effect of the inhibitor on cell proliferation.
Procedure (Invasion Assay):
-
Seed cancer cells in the upper chamber of a Matrigel-coated Boyden chamber in a serum-free medium containing the test inhibitor or vehicle control.
-
Add a medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
Incubate for a period that allows for cell invasion (e.g., 24-48 hours).
-
Remove non-invading cells from the upper surface of the membrane.
-
Fix and stain the invading cells on the lower surface of the membrane.
-
Count the number of invading cells in several microscopic fields.
-
Compare the number of invading cells in the inhibitor-treated groups to the vehicle control to determine the anti-invasive effect.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to MMP-11 function and its inhibition.
References
- 1. Matrix metalloproteinase 11 (MMP-11; stromelysin-3) and synthetic inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vivo Evidence That the Stromelysin-3 Metalloproteinase Contributes in a Paracrine Manner to Epithelial Cell Malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel glycosyl prodrug of RXP03 as MMP-11 prodrug: design, synthesis and virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
Mmp-11-IN-1: A Comparative Analysis of its Impact on Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Mmp-11-IN-1's Performance with Alternative MMP-11 Inhibitors, Supported by Experimental Data.
Matrix metalloproteinase-11 (MMP-11), also known as stromelysin-3, is a key enzyme implicated in the progression of various cancers. Its role in tissue remodeling, particularly in the tumor microenvironment, makes it a compelling target for therapeutic intervention. This compound is a novel phosphinate prodrug designed to inhibit MMP-11 activity. This guide provides a comparative analysis of this compound and other MMP-11 inhibitors, focusing on their effects on critical downstream signaling pathways, including the TGF-β, IGF-1/AKT, and MAPK pathways.
Comparison of MMP-11 Inhibitors
| Inhibitor | Type | Target Pathways (Reported or Inferred) | Available Experimental Data Highlights |
| This compound | Phosphinate Prodrug (Glycosyl ester of RXP03) | TGF-β, IGF-1/AKT, MAPK (Inferred from MMP-11 function and RXP03 data) | Pro-drug designed for improved bioavailability.[1] Direct data on downstream pathway modulation is not currently available. |
| RXP03 | Phosphinic Peptide | Apoptosis, Proliferation (downstream of key signaling pathways) | Significantly inhibits proliferation and invasion of colorectal cancer cells and induces apoptosis.[2] |
| Marimastat | Broad-Spectrum Hydroxamate | General MMP inhibition | A broad-spectrum MMP inhibitor that also inhibits MMP-11.[3] |
| PD166793 | Selective, non-hydroxamate | General MMP inhibition | Selective inhibitor of MMP-11 and MMP-13. |
Delving into the Downstream Pathways: A Look at the Mechanism
MMP-11 influences tumor progression by modulating key signaling cascades that control cell growth, survival, and invasion. Understanding how MMP-11 inhibitors impact these pathways is crucial for evaluating their therapeutic potential.
TGF-β Signaling Pathway
The Transforming Growth Factor-beta (TGF-β) pathway plays a dual role in cancer, acting as a tumor suppressor in early stages and a promoter in later stages. MMP-11 has been shown to stabilize Smad2, a key mediator in the TGF-β pathway, thereby promoting cancer cell proliferation.[4][5]
Caption: TGF-β signaling pathway and the inhibitory role of this compound.
IGF-1/AKT Signaling Pathway
The Insulin-like Growth Factor-1 (IGF-1)/AKT pathway is a critical regulator of cell survival and proliferation. MMP-11 can activate this pathway, and its depletion has been shown to downregulate phosphorylated AKT (pAKT).
Caption: IGF-1/AKT signaling pathway and the inhibitory role of this compound.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling route involved in cell proliferation, differentiation, and survival. MMP-11 has been implicated in the activation of the MAPK pathway, contributing to tumor progression.
Caption: MAPK signaling pathway and the inhibitory role of this compound.
Experimental Protocols
Validation of an MMP-11 inhibitor's effect on these downstream pathways typically involves Western blot analysis to detect the phosphorylation status of key signaling proteins.
Western Blot for Phosphorylated Smad2 (pSmad2)
This protocol is designed to assess the impact of MMP-11 inhibitors on the TGF-β signaling pathway by measuring the levels of phosphorylated Smad2.
1. Cell Culture and Treatment:
-
Culture appropriate cancer cell lines (e.g., breast cancer cell line MCF-7) to 70-80% confluency.
-
Treat cells with this compound or other MMP-11 inhibitors at various concentrations for a predetermined time. Include a vehicle control (e.g., DMSO).
-
Stimulate cells with TGF-β1 to induce Smad2 phosphorylation.
2. Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
4. SDS-PAGE and Western Blotting:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for phospho-Smad2 (Ser465/467).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane with an antibody for total Smad2 as a loading control.
Western Blot for Phosphorylated AKT (pAKT)
This protocol assesses the effect of MMP-11 inhibitors on the IGF-1/AKT pathway.
1. Cell Culture and Treatment:
-
Culture relevant cancer cell lines (e.g., lung adenocarcinoma cell line A549) to 70-80% confluency.
-
Treat cells with MMP-11 inhibitors as described for the pSmad2 protocol.
-
Stimulate cells with IGF-1 to induce AKT phosphorylation.
2. Protein Extraction and Quantification:
-
Follow the same procedure as for the pSmad2 protocol.
3. SDS-PAGE and Western Blotting:
-
Follow the same procedure as for the pSmad2 protocol, but use a primary antibody specific for phospho-AKT (Ser473).
-
Strip and re-probe for total AKT as a loading control.
Western Blot for Phosphorylated ERK (pERK)
This protocol is used to evaluate the impact of MMP-11 inhibitors on the MAPK pathway.
1. Cell Culture and Treatment:
-
Use appropriate cell lines and treat with MMP-11 inhibitors as previously described.
-
Stimulate cells with a suitable growth factor (e.g., EGF) to activate the MAPK pathway.
2. Protein Extraction and Quantification:
-
Follow the same procedure as for the pSmad2 protocol.
3. SDS-PAGE and Western Blotting:
-
Follow the same procedure as for the pSmad2 protocol, using a primary antibody specific for phospho-ERK1/2 (Thr202/Tyr204).
-
Strip and re-probe for total ERK1/2 as a loading control.
Caption: Experimental workflow for validating the effect of MMP-11 inhibitors.
Conclusion
This compound, as a prodrug of the potent phosphinic peptide inhibitor RXP03, holds promise as a therapeutic agent for cancers where MMP-11 is a key driver of pathology. While direct experimental evidence for this compound's effect on the TGF-β, IGF-1/AKT, and MAPK signaling pathways is yet to be published, the established role of MMP-11 in these pathways and the observed anti-proliferative and pro-apoptotic effects of RXP03 strongly suggest that this compound will modulate these critical cancer-related signaling networks. Further studies employing the detailed experimental protocols outlined in this guide are necessary to fully elucidate and quantify the comparative efficacy of this compound against other MMP-11 inhibitors in downregulating these key oncogenic pathways. This will provide a solid foundation for its further development as a targeted cancer therapy.
References
- 1. Novel glycosyl prodrug of RXP03 as MMP-11 prodrug: design, synthesis and virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MMP11 predicts colorectal cancer outcomes and its inhibitor RXP03 exerts anti-tumor effects via apoptosis activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. MMP11 promotes the proliferation and progression of breast cancer through stabilizing Smad2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MMP11 promotes the proliferation and progression of breast cancer through stabilizing Smad2 protein - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Activity of Mmp-11-IN-1 and Other MMP-11 Inhibitors in Multiple Assays
For researchers and professionals in drug development, understanding the comparative efficacy and selectivity of enzyme inhibitors is paramount. This guide provides a detailed comparison of Mmp-11-IN-1's active form, RXP03, with other known Matrix Metalloproteinase-11 (MMP-11) inhibitors. The data presented is collated from various studies, and it is important to note that direct comparisons of inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) should be approached with caution, as experimental conditions can vary between assays.
Executive Summary
This compound is a prodrug designed to enhance the bioavailability of its active compound, RXP03, a potent phosphinic peptide inhibitor of several MMPs. This guide focuses on the inhibitory activity of RXP03 and other notable MMP inhibitors, including Batimastat, Marimastat, Prinomastat (AG3340), and ONO-4817. We present available quantitative data, detailed experimental protocols for common MMP assays, and visual diagrams of a key MMP-11 signaling pathway and a typical inhibitor screening workflow.
Quantitative Comparison of MMP-11 Inhibitors
The following table summarizes the reported inhibitory activities of RXP03 and other broad-spectrum MMP inhibitors against MMP-11 and other MMPs. This data provides a snapshot of their potency and selectivity profiles.
| Inhibitor | Target MMPs | Ki (nM) | IC50 (nM) |
| RXP03 (active form of this compound) | MMP-11 | 5[1] | - |
| MMP-2 | 20[1] | - | |
| MMP-8 | 2.5[1] | - | |
| MMP-9 | 10[1] | - | |
| MMP-14 | 105[1] | - | |
| Batimastat (BB-94) | MMP-1 | - | 3 |
| MMP-2 | - | 4 | |
| MMP-3 | - | 20 | |
| MMP-7 | - | 6 | |
| MMP-9 | - | 4 | |
| Marimastat (BB-2516) | MMP-1 | - | 5 |
| MMP-2 | - | 6 | |
| MMP-7 | - | 13 | |
| MMP-9 | - | 3 | |
| MMP-14 | - | 9 | |
| Prinomastat (AG3340) | MMP-1 | - | 79 |
| MMP-2 | 0.05 | - | |
| MMP-3 | 0.3 | 6.3 | |
| MMP-9 | 0.26 | 5.0 | |
| MMP-13 | 0.03 | - | |
| ONO-4817 | MMP-2 | 0.73 | - |
| MMP-3 | 42 | - | |
| MMP-8 | 1.1 | - | |
| MMP-9 | 2.1 | - | |
| MMP-12 | 0.45 | - | |
| MMP-13 | 1.1 | - |
Disclaimer: The Ki and IC50 values presented above are compiled from different sources. The experimental conditions, such as substrate concentration, enzyme source, and assay buffer composition, may vary, which can significantly influence the results. Therefore, this table should be used as a comparative reference with the understanding that the values are not directly equivalent without standardized testing.
Experimental Protocols
Accurate assessment of inhibitor potency relies on well-defined experimental protocols. Below are methodologies for common assays used to determine the activity of MMP inhibitors.
Fluorogenic Inhibitor Screening Assay
This assay measures the inhibition of MMP activity by quantifying the fluorescence generated from the cleavage of a specific fluorogenic substrate.
Materials:
-
Purified, active MMP-11 enzyme
-
MMP-11 fluorogenic substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer (e.g., 50 mM Tris, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
Test inhibitors (dissolved in an appropriate solvent, e.g., DMSO)
-
96-well black microtiter plates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitors in Assay Buffer.
-
In a 96-well plate, add the diluted inhibitors to the appropriate wells. Include wells for a positive control (enzyme without inhibitor) and a negative control (assay buffer without enzyme).
-
Add the purified MMP-11 enzyme to all wells except the negative control.
-
Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the MMP-11 fluorogenic substrate to all wells.
-
Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/420 nm) in a kinetic mode for 30-60 minutes.
-
Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curves.
-
Determine the percent inhibition for each inhibitor concentration relative to the uninhibited control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.
Gelatin Zymography
Zymography is a technique used to detect the activity of gelatinases, such as MMP-2 and MMP-9, and can be adapted for other MMPs by using different substrate-impregnated gels.
Materials:
-
SDS-PAGE equipment
-
Polyacrylamide gels containing 0.1% gelatin
-
Samples containing MMPs (e.g., cell culture supernatant)
-
Non-reducing sample buffer
-
Zymogram renaturing buffer (e.g., 2.5% Triton X-100 in water)
-
Zymogram developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Procedure:
-
Prepare samples in non-reducing sample buffer. Do not heat the samples.
-
Load the samples onto the gelatin-containing polyacrylamide gel and perform electrophoresis under non-reducing conditions.
-
After electrophoresis, remove the gel and wash it in zymogram renaturing buffer for 30-60 minutes at room temperature to remove SDS and allow the enzymes to renature.
-
Incubate the gel in zymogram developing buffer at 37°C for 12-48 hours.
-
Stain the gel with Coomassie Brilliant Blue for 30-60 minutes.
-
Destain the gel until clear bands appear against a blue background. These clear bands indicate areas of gelatin degradation by MMPs.
-
The molecular weight of the active MMPs can be estimated by comparing their migration to that of protein standards.
Visualizing Key Processes
To better understand the context of MMP-11 inhibition, the following diagrams illustrate a relevant signaling pathway and a typical experimental workflow.
MMP-11 can cleave Insulin-like Growth Factor Binding Protein-1 (IGFBP-1), leading to the release of Insulin-like Growth Factor-1 (IGF-1). IGF-1 then binds to its receptor (IGF-1R), activating the PI3K/AKT signaling pathway. This cascade results in the phosphorylation and inhibition of the FoxO1 transcription factor, ultimately promoting cell proliferation and survival while inhibiting apoptosis.
The diagram above outlines a typical workflow for screening MMP inhibitors using a fluorogenic assay. The process begins with the preparation of reagents, followed by the enzymatic reaction in a multi-well plate, and concludes with data analysis to determine the inhibitor's potency (IC50).
References
A Comparative Analysis of Mmp-11-IN-1 and Other MMP-11 Inhibitors in Preclinical Tumor Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Mmp-11-IN-1 and other Matrix Metalloproteinase-11 (MMP-11) inhibitors in various tumor models. MMP-11, also known as stromelysin-3, is a key enzyme implicated in tumor progression, invasion, and metastasis, making it a promising target for cancer therapy.[1] This document summarizes quantitative data, details experimental methodologies, and visualizes key biological pathways and workflows to aid in the evaluation of these therapeutic agents.
Executive Summary
MMP-11 is overexpressed in a variety of cancers, including breast, lung, pancreatic, and colorectal cancer, and its elevated expression often correlates with a poor prognosis.[2][3][4] It plays a multifaceted role in the tumor microenvironment, influencing cell proliferation, migration, and apoptosis. This has led to the development of inhibitors targeting MMP-11. This guide focuses on a comparative analysis of this compound, a prodrug of the potent inhibitor RXP03, against other known MMP-11 inhibitors such as RXP03 itself, ONO-4817, PD166793, and the broad-spectrum inhibitor Marimastat.
Inhibitor Comparison
The following tables provide a summary of the available quantitative data for this compound and its comparator compounds.
Table 1: Inhibitor Specificity and Potency
| Inhibitor | Target(s) | Type | IC50/Ki (nM) for MMP-11 |
| This compound | MMP-11 (as RXP03) | Prodrug of a phosphinic peptide | Data not publicly available |
| RXP03 | MMP-11, MMP-8, MMP-13 | Phosphinic peptide | Ki: 5 |
| ONO-4817 | MMP-2, MMP-3, MMP-9, MMP-12, MMP-13 | Not specified | No specific data for MMP-11 |
| PD166793 | MMP-2, MMP-3, MMP-13, MMP-11 | Biphenylsulfonylvaline | No specific IC50, but selective |
| Marimastat | Broad-spectrum MMP inhibitor | Hydroxamate | IC50 for various MMPs: MMP-9 (3 nM), MMP-1 (5 nM), MMP-2 (6 nM), MMP-14 (9 nM), MMP-7 (13 nM) |
Table 2: In Vitro Efficacy in Cancer Cell Lines
| Inhibitor | Cancer Cell Line | Tumor Type | Assay | IC50 (µM) |
| This compound | Data not publicly available | - | - | Data not publicly available |
| RXP03 | Data not publicly available | - | - | Data not publicly available |
| ONO-4817 | PC14PE6, H226 | Non-small cell lung cancer | Not specified | Not specified |
| PD166793 | Data not publicly available | - | - | Data not publicly available |
| Marimastat | HT1080 | Fibrosarcoma | MMP-2 inhibition | 0.00085 |
| THP-1 | Leukemia | TNF-α release | 2.1 | |
| U251, U87, GBM39, GBM43 | Glioma | MMP-14 expression | 0.1 (effective concentration) |
Note: IC50 values can vary depending on the specific experimental conditions.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used for evaluation, the following diagrams illustrate the MMP-11 signaling pathway and a general experimental workflow.
References
- 1. Matrix Metalloproteinase-11 Promotes Early Mouse Mammary Gland Tumor Growth through Metabolic Reprogramming and Increased IGF1/AKT/FoxO1 Signaling Pathway, Enhanced ER Stress and Alteration in Mitochondrial UPR [mdpi.com]
- 2. Matrix Metalloproteinase 11 Is a Potential Therapeutic Target in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MMP11 promotes the proliferation and progression of breast cancer through stabilizing Smad2 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights into the distinct roles of MMP-11 in tumor biology and future therapeutics (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Proper Disposal of Mmp-11-IN-1 and Other Laboratory Chemical Waste
Disclaimer: A specific Safety Data Sheet (SDS) for Mmp-11-IN-1 was not located. The following information is based on general best practices for the disposal of laboratory chemical waste. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for specific guidance and protocols. All chemical waste should be considered hazardous unless confirmed otherwise by EHS.[1]
The proper management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. Adherence to established protocols minimizes risks such as chemical reactions, fires, and toxic exposure, while ensuring regulatory compliance.[2][3]
Core Principles of Laboratory Chemical Waste Management
Effective and safe disposal of laboratory chemicals is governed by a set of fundamental principles. These guidelines are designed to protect laboratory personnel and the environment.
| Principle | Description |
| Waste Minimization | Order the smallest necessary quantities of chemicals, maintain a chemical inventory, and substitute with less hazardous materials whenever possible.[4][5] |
| Proper Identification | All chemical waste must be clearly identified. Never dispose of unknown chemicals. If the contents of a waste container are unknown, it must be labeled as "unknown" and managed as hazardous waste. |
| Segregation | Incompatible chemicals must be stored separately to prevent dangerous reactions. Common segregation practices include separating acids from bases, oxidizers from organic solvents, and cyanides from acids. |
| Container Management | Use appropriate, compatible, and leak-proof containers for waste collection. Containers must be kept closed except when adding waste and should not be overfilled. |
| Labeling | All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical names of the contents, and any associated hazards. |
| Designated Storage | Store chemical waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation. This area should have secondary containment to prevent spills from reaching drains. |
| Official Disposal Channels | Never dispose of chemical waste down the sink or in the regular trash unless specifically permitted by your institution's EHS for non-hazardous materials. All hazardous waste must be disposed of through the institution's official hazardous waste program. |
Step-by-Step General Disposal Protocol for Chemical Waste
The following protocol outlines the standard operating procedures for the safe disposal of chemical waste, from generation to collection.
-
Waste Identification and Characterization:
-
Treat all laboratory chemical waste as hazardous.
-
Consult the Safety Data Sheet (SDS) for the chemical to understand its specific hazards and disposal requirements.
-
If a waste stream is a mixture, identify all components.
-
-
Select an Appropriate Waste Container:
-
Choose a container that is chemically compatible with the waste. For instance, use glass containers for most acids instead of metal. Plastic containers are often preferred when compatibility is not an issue.
-
Ensure the container is in good condition, with no leaks or cracks, and has a secure, tight-fitting lid.
-
-
Properly Label the Waste Container:
-
As soon as you begin accumulating waste in a container, affix a "Hazardous Waste" label provided by your EHS department.
-
Clearly write the full chemical name(s) of all constituents and their approximate concentrations. Do not use abbreviations or chemical formulas.
-
Indicate the start date of accumulation on the label.
-
-
Waste Accumulation and Storage:
-
Keep the waste container sealed except when adding waste.
-
Store the container in a designated Satellite Accumulation Area within the laboratory.
-
Ensure incompatible waste streams are segregated. For example, keep flammable liquids separate from acids and oxidizers.
-
Utilize secondary containment, such as a spill tray, to prevent the spread of material in case of a leak.
-
-
Arrange for Waste Collection:
-
Once the container is full (leaving a few inches of headspace to prevent splashing) or you have reached the accumulation time limit set by your institution, arrange for pickup.
-
Follow your institution's specific procedure for requesting a waste pickup, which is often done through an online portal.
-
Ensure all labeling is complete and accurate before the scheduled pickup.
-
-
Empty Container Disposal:
-
A container that held a hazardous waste can typically be disposed of as regular trash only after it has been triple-rinsed with a suitable solvent.
-
The rinsate (the liquid from rinsing) must be collected and disposed of as hazardous waste.
-
All labels on the empty container must be defaced or removed before it is discarded.
-
Experimental Workflow Visualization
The following diagram illustrates the decision-making and procedural flow for the proper disposal of laboratory chemical waste.
References
Personal protective equipment for handling Mmp-11-IN-1
Disclaimer: A specific Safety Data Sheet (SDS) for Mmp-11-IN-1 was not available at the time of this writing. The following guidance is based on general best practices for handling potent, novel chemical compounds of unknown toxicity in a laboratory setting. It is imperative to conduct a risk assessment for your specific use case and to handle this compound with caution.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound, a phosphinate prodrug inhibitor of Matrix Metalloproteinase-11 (MMP-11). Given that MMP-11 is implicated in various disease processes, including cancer, this inhibitor is a valuable tool for research.[1][2][3][4] Prudent laboratory practices are crucial to ensure personnel safety and experimental integrity.
Personal Protective Equipment (PPE)
The minimum PPE for handling this compound includes a lab coat, safety glasses with side shields, long pants, and closed-toe shoes.[5] Depending on the nature of the task, additional PPE is required. Engineering controls, such as fume hoods, should be the primary method of exposure control.
Table 1: Personal Protective Equipment (PPE) Recommendations
| Task | Required PPE | Rationale |
| Handling solid (powder) form | - Chemical-resistant lab coat - Chemical splash goggles - Face shield - Two pairs of nitrile gloves - Respiratory protection (e.g., N95 respirator or higher) | To prevent inhalation of fine particles and to protect eyes and skin from contact with the concentrated compound. |
| Preparing stock solutions | - Chemical-resistant lab coat - Chemical splash goggles - Nitrile gloves | To protect against splashes of the concentrated solution. |
| Low-volume liquid handling (e.g., dilutions, plating) | - Standard lab coat - Safety glasses with side shields - Nitrile gloves | For protection against incidental contact with dilute solutions. |
| Spill cleanup | - Chemical-resistant lab coat or apron - Chemical splash goggles - Two pairs of heavy-duty gloves - Respiratory protection (as needed) | To provide robust protection during direct contact with a significant amount of the compound. |
Operational Plan: Handling and Storage
Engineering Controls:
-
Weighing and Reconstitution: Always handle the solid form of this compound within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
Liquid Transfers: Conduct all transfers of stock solutions and dilutions in a fume hood or biosafety cabinet.
Personal Hygiene:
-
Wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before eating, drinking, or smoking.
-
Remove all PPE before exiting the laboratory to prevent the spread of contamination.
Storage:
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Keep the container tightly sealed and clearly labeled.
-
Consult the supplier's certificate of analysis for specific storage temperature recommendations.
Experimental Protocol: In Vitro MMP-11 Inhibition Assay
This protocol outlines a general procedure for assessing the inhibitory activity of this compound against the MMP-11 enzyme.
Materials:
-
Purified, active MMP-11 enzyme
-
Fluorogenic MMP-11 substrate
-
This compound
-
Assay buffer (e.g., Tris-based buffer, pH 7.5, containing CaCl₂, ZnCl₂, and a detergent like Brij-35)
-
96-well microplates (black, for fluorescence assays)
-
Microplate reader capable of measuring fluorescence
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of the this compound stock solution in assay buffer to generate a range of inhibitor concentrations.
-
Dilute the MMP-11 enzyme and the fluorogenic substrate in assay buffer to their optimal working concentrations.
-
-
Assay Setup:
-
In the 96-well plate, add the diluted this compound solutions. Include wells with buffer only (negative control) and wells with solvent only (vehicle control).
-
Add the diluted MMP-11 enzyme to all wells except the negative control wells.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiate and Monitor the Reaction:
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately place the plate in the microplate reader and begin kinetic measurements of fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence curve) for each well.
-
Normalize the reaction rates to the vehicle control.
-
Plot the normalized enzyme activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).
-
Disposal Plan
All waste generated from handling this compound must be treated as hazardous chemical waste.
Table 2: Disposal Procedures for this compound Waste
| Waste Type | Disposal Container | Procedure |
| Solid Waste | Labeled, sealed hazardous waste container | Includes unused solid this compound, and contaminated items like weigh boats, gloves, and paper towels. |
| Liquid Waste | Labeled, sealed, and compatible hazardous waste container (e.g., glass for organic solvents) | Includes unused stock solutions, experimental solutions, and the first rinse of contaminated glassware. Do not overfill containers (max 90% capacity). |
| Sharps Waste | Puncture-resistant sharps container | Includes contaminated needles, syringes, and pipette tips. |
| Empty Containers | Regular trash (after decontamination) | The original this compound container must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. After rinsing, deface the label before discarding the container. |
MMP-11 Signaling Context
MMP-11 is known to be involved in the breakdown of the extracellular matrix and has been implicated in the progression of various cancers. It can influence cell survival and invasion through various signaling pathways. For instance, MMP-11 can cleave Insulin-like Growth Factor Binding Protein-1 (IGFBP-1), leading to an increase in free Insulin-like Growth Factor-1 (IGF-1). This, in turn, can activate the PI3K/AKT signaling pathway, which promotes cell survival and proliferation.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. researchgate.net [researchgate.net]
- 3. Matrix Metalloproteinase 11 Promotes Migration and Invasion of Colorectal Cancer by Elevating Slug Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
